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  • Product: 7-Bromo-1-benzothiophene-2-carbohydrazide
  • CAS: 1171927-51-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 7-Bromo-1-benzothiophene-2-carbohydrazide: Structure, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Abstract 7-Bromo-1-benzothiophene-2-carbohydrazide is a halogenated heterocyclic compound belonging to the benzothiophene class of molecules. The benzothiop...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-1-benzothiophene-2-carbohydrazide is a halogenated heterocyclic compound belonging to the benzothiophene class of molecules. The benzothiophene scaffold is a "privileged structure" in medicinal chemistry, appearing in a variety of biologically active compounds. The introduction of a bromine atom at the 7-position and a carbohydrazide group at the 2-position of the benzothiophene core offers a unique molecular framework with potential for diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, properties, and a proposed synthetic pathway for 7-Bromo-1-benzothiophene-2-carbohydrazide. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes information from analogous structures and established chemical principles to provide a foundational resource for researchers interested in its synthesis and potential applications in drug discovery and materials science.

Chemical Structure and Properties

7-Bromo-1-benzothiophene-2-carbohydrazide is characterized by a bicyclic system where a benzene ring is fused to a thiophene ring. A bromine atom is substituted at the 7-position of the benzothiophene ring, and a carbohydrazide functional group is attached at the 2-position.

Molecular Formula: C₉H₇BrN₂OS[1]

IUPAC Name: 7-bromo-1-benzothiophene-2-carbohydrazide[1]

Canonical SMILES: NNC(=O)C1=CC2=CC=CC(Br)=C2S1[1]

InChI: InChI=1S/C9H7BrN2OS/c10-6-3-1-2-5-4-7(9(13)12-11)14-8(5)6/h1-4H,11H2,(H,12,13)[1]

InChI Key: RXTOVYNICYAXJN-UHFFFAOYSA-N[1]

MDL Number: MFCD12032269[1]

The chemical structure of 7-Bromo-1-benzothiophene-2-carbohydrazide is depicted in the following diagram:

Caption: Chemical structure of 7-Bromo-1-benzothiophene-2-carbohydrazide.

Physicochemical Properties

PropertyPredicted Value/Observation
Molecular Weight 271.14 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in polar organic solvents like DMSO and DMF.
Melting Point Expected to be a high-melting solid, characteristic of aromatic hydrazides.
Lipophilicity (logP) The presence of the bromine atom and the benzothiophene core suggests a moderate to high lipophilicity, which can influence its pharmacokinetic properties.

Synthesis and Characterization

A specific, detailed synthesis protocol for 7-Bromo-1-benzothiophene-2-carbohydrazide has not been found in the reviewed literature. However, a plausible and efficient synthetic route can be proposed based on established methodologies for the synthesis of related compounds. The synthesis would likely proceed in two main stages:

  • Synthesis of the precursor, 7-Bromo-1-benzothiophene-2-carboxylic acid.

  • Conversion of the carboxylic acid to the corresponding carbohydrazide.

The following diagram illustrates the proposed synthetic workflow:

A Starting Materials B Synthesis of 7-Bromo-1-benzothiophene-2-carboxylic acid A->B C 7-Bromo-1-benzothiophene-2-carboxylic acid B->C D Conversion to carbohydrazide C->D E 7-Bromo-1-benzothiophene-2-carbohydrazide D->E

Caption: Proposed synthetic workflow for 7-Bromo-1-benzothiophene-2-carbohydrazide.

Proposed Synthesis of 7-Bromo-1-benzothiophene-2-carboxylic acid

The synthesis of the benzothiophene core can be achieved through various methods. One common approach involves the cyclization of a substituted thiophenol derivative.

Experimental Protocol (Hypothetical):

Materials:

  • 2-Bromothiophenol

  • Ethyl bromoacetate

  • Polyphosphoric acid (PPA) or another suitable cyclizing agent

  • Sodium hydroxide

  • Ethanol

  • Hydrochloric acid

  • Diethyl ether

Procedure:

  • Alkylation: React 2-bromothiophenol with ethyl bromoacetate in the presence of a base (e.g., sodium ethoxide in ethanol) to form ethyl 2-((2-bromophenyl)thio)acetate.

  • Cyclization: Heat the resulting thioether with a cyclizing agent like polyphosphoric acid to induce an intramolecular Friedel-Crafts acylation, followed by dehydration to form the benzothiophene ring, yielding ethyl 7-bromo-1-benzothiophene-2-carboxylate.

  • Hydrolysis: Saponify the ester using a base such as sodium hydroxide in ethanol, followed by acidification with hydrochloric acid to precipitate 7-bromo-1-benzothiophene-2-carboxylic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Proposed Synthesis of 7-Bromo-1-benzothiophene-2-carbohydrazide

The conversion of a carboxylic acid to a carbohydrazide is a standard transformation in organic synthesis. A common method involves the activation of the carboxylic acid followed by reaction with hydrazine hydrate.

Experimental Protocol (Hypothetical):

Materials:

  • 7-Bromo-1-benzothiophene-2-carboxylic acid

  • Thionyl chloride (SOCl₂) or a coupling agent like EDC/HOBt

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Anhydrous solvent (e.g., THF, DMF)

  • Triethylamine (if using a coupling agent)

Procedure:

  • Activation of the Carboxylic Acid:

    • Method A (via Acid Chloride): Reflux 7-bromo-1-benzothiophene-2-carboxylic acid with an excess of thionyl chloride to form the corresponding acid chloride. Remove the excess thionyl chloride under reduced pressure.

    • Method B (using Coupling Agents): Dissolve the carboxylic acid in an anhydrous solvent and treat it with a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in the presence of a base like triethylamine.

  • Reaction with Hydrazine:

    • Dissolve the activated carboxylic acid derivative (acid chloride or activated ester) in an anhydrous solvent and cool the solution in an ice bath.

    • Slowly add an excess of hydrazine hydrate to the cooled solution with stirring.

    • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Work-up and Purification:

    • Pour the reaction mixture into cold water to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry.

    • The crude 7-Bromo-1-benzothiophene-2-carbohydrazide can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Characterization

While specific spectroscopic data for 7-Bromo-1-benzothiophene-2-carbohydrazide is not available, the following are the expected characteristic signals based on its structure and data from analogous compounds:

¹H NMR (predicted):

  • Aromatic protons on the benzothiophene ring would appear in the range of δ 7.0-8.5 ppm. The bromine atom at the 7-position and the carbohydrazide group at the 2-position will influence the chemical shifts and coupling patterns of these protons.

  • The protons of the carbohydrazide group (-CONHNH₂) would likely appear as broad singlets in the downfield region (δ 8.0-11.0 ppm), with the exact chemical shift being dependent on the solvent and concentration.

¹³C NMR (predicted):

  • The carbonyl carbon of the carbohydrazide group is expected to resonate in the range of δ 160-170 ppm.

  • Aromatic carbons of the benzothiophene ring will appear in the region of δ 120-145 ppm. The carbon attached to the bromine atom will show a characteristic shift.

FT-IR (predicted):

  • N-H stretching vibrations of the hydrazide group would be observed in the region of 3200-3400 cm⁻¹.

  • The C=O stretching vibration (Amide I band) of the carbohydrazide would be a strong absorption in the range of 1640-1680 cm⁻¹.

  • C-Br stretching vibrations would be observed in the fingerprint region, typically below 700 cm⁻¹.

Mass Spectrometry (predicted):

  • The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br).

Potential Applications in Drug Discovery and Materials Science

The benzothiophene scaffold is a key structural motif in numerous pharmaceuticals with a wide range of biological activities. These activities include antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The carbohydrazide moiety is also a well-known pharmacophore that can act as a versatile building block for the synthesis of various heterocyclic compounds and as a linker in drug design.

The combination of the 7-bromo-1-benzothiophene core with a carbohydrazide functional group in 7-Bromo-1-benzothiophene-2-carbohydrazide suggests several potential areas of application:

  • Antimicrobial Agents: Benzothiophene derivatives have shown significant activity against various bacterial and fungal strains. The carbohydrazide group can be further derivatized to form Schiff bases or other heterocyclic systems, which have also been reported to possess antimicrobial properties.

  • Anticancer Agents: The benzothiophene nucleus is present in several anticancer drugs. The carbohydrazide moiety can participate in hydrogen bonding and other interactions with biological targets, making it a valuable functional group for the design of new anticancer agents.

  • Enzyme Inhibitors: The structural features of 7-Bromo-1-benzothiophene-2-carbohydrazide make it a candidate for screening as an inhibitor of various enzymes implicated in disease pathogenesis.

  • Organic Materials: Thiophene-based compounds are of great interest in materials science for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The functional groups on this molecule could be modified to tune its electronic and photophysical properties.

Conclusion

7-Bromo-1-benzothiophene-2-carbohydrazide is a molecule with significant potential in medicinal chemistry and materials science. While detailed experimental data for this specific compound is currently limited, this guide provides a solid foundation for its synthesis and exploration of its properties. The proposed synthetic route, based on well-established chemical transformations, offers a practical approach for its preparation in a laboratory setting. Further research to synthesize, characterize, and evaluate the biological activities of this compound is warranted to fully uncover its potential as a lead molecule for drug discovery or as a building block for novel organic materials.

Sources

Exploratory

CAS registry number search for 7-Bromo-1-benzothiophene-2-carbohydrazide

This technical whitepaper provides an in-depth analysis of the compound identified by CAS Registry Number 1171927-51-7: 7-Bromo-1-benzothiophene-2-carbohydrazide . By examining its physicochemical properties, strategic u...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical whitepaper provides an in-depth analysis of the compound identified by CAS Registry Number 1171927-51-7: 7-Bromo-1-benzothiophene-2-carbohydrazide . By examining its physicochemical properties, strategic utility in medicinal chemistry, and validated synthetic workflows, this guide serves as a comprehensive resource for researchers and drug development professionals utilizing this bifunctional building block.

Compound Identification and Physicochemical Profiling

A CAS registry number search for 1171927-51-7 uniquely identifies 7-Bromo-1-benzothiophene-2-carbohydrazide, a specialized intermediate highly valued in the synthesis of complex heterocyclic therapeutics[1]. The benzothiophene scaffold is a "privileged structure" in pharmacology, mimicking indole and naphthalene rings to provide excellent lipophilicity and π−π stacking capabilities within target protein binding pockets[2].

To establish a baseline for analytical and synthetic workflows, the quantitative physicochemical properties of the compound are summarized below[1][3][4]:

PropertyValue / Identifier
Chemical Name 7-Bromo-1-benzothiophene-2-carbohydrazide
CAS Registry Number 1171927-51-7
PubChem CID 75365521
Molecular Formula C9H7BrN2OS
Molecular Weight 271.14 g/mol
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 3
Storage Conditions Room temperature, dry environment

Strategic Utility in Drug Design (Mechanistic Rationale)

The architectural design of 7-Bromo-1-benzothiophene-2-carbohydrazide makes it an ideal precursor for generating structure-activity relationship (SAR) libraries[5][6]. Its utility is driven by three distinct structural features:

  • The Benzothiophene Core: Provides a rigid, planar, and lipophilic foundation that frequently exhibits anticancer, antimicrobial, and anti-inflammatory activities by interacting with various kinase and enzyme targets[7].

  • The 2-Carbohydrazide Moiety: Carbohydrazides are classic synthetic precursors for 1,3,4-oxadiazoles and 1,2,4-triazoles[8][9]. In drug design, 1,3,4-oxadiazoles act as robust bioisosteres for amides and esters. They improve metabolic stability against hydrolytic enzymes while retaining critical hydrogen-bonding capabilities necessary for target engagement[10].

  • The 7-Bromo Handle: The bromine atom at the C7 position provides an orthogonal synthetic handle. It allows for late-stage, transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions), enabling the rapid introduction of diverse aryl or alkyl groups without disrupting the primary pharmacophore[11].

Validated Synthetic Workflows

To harness the full potential of this building block, the following protocols detail the transformation of the carbohydrazide into a bioactive 1,3,4-oxadiazole, followed by late-stage functionalization. Each protocol is designed as a self-validating system to ensure high-fidelity results.

Protocol A: Cyclodehydration to 1,3,4-Oxadiazole Derivatives

Causality: Phosphorus oxychloride ( POCl3​ ) acts as both the solvent and the electrophilic dehydrating agent. It activates the carbonyl oxygen of the intermediate diacylhydrazine, driving the cyclization to form the thermodynamically stable 1,3,4-oxadiazole ring[8][12].

Step-by-Step Methodology:

  • Reagent Mixing: In a round-bottom flask, combine 1.0 equivalent of 7-Bromo-1-benzothiophene-2-carbohydrazide with 1.2 equivalents of the desired aryl carboxylic acid.

  • Cyclization: Add 10 volumes of POCl3​ . Equip the flask with a reflux condenser and heat the mixture at 100°C for 6–8 hours under a nitrogen atmosphere.

  • Quenching: Cool the reaction mixture to room temperature. Carefully pour the mixture dropwise over crushed ice with vigorous stirring to safely hydrolyze the excess POCl3​ .

  • Isolation: Filter the resulting precipitate under a vacuum. Wash the crude solid extensively with saturated aqueous NaHCO3​ to neutralize residual acid, followed by cold distilled water. Recrystallize from hot ethanol.

  • System Validation: Perform LC-MS analysis. A successful cyclization is confirmed by a mass shift of -18 Da (loss of H2​O ) from the intermediate adduct. Additionally, 1H -NMR must show the complete disappearance of the carbohydrazide -NH and - NH2​ protons (typically resonating as singlets between 9.30–10.50 ppm in DMSO- d6​ )[8].

Protocol B: Late-Stage Suzuki-Miyaura Cross-Coupling at C7

Causality: Palladium-catalyzed cross-coupling at the C7-bromide allows for the introduction of diverse functional groups to tune the molecule's lipophilicity and steric bulk. An inert atmosphere is critical to prevent the oxidation of the active Pd(0) catalyst to inactive Pd(II) .

Step-by-Step Methodology:

  • Setup: In an oven-dried Schlenk tube, combine the 7-bromo-benzothiophene-oxadiazole intermediate (1.0 eq), an aryl boronic acid (1.5 eq), and anhydrous K2​CO3​ (3.0 eq).

  • Catalyst Addition: Add Pd(PPh3​)4​ (0.05 eq) to the mixture. Evacuate and backfill the tube with argon three times.

  • Solvent: Inject a degassed mixture of 1,4-Dioxane and H2​O (4:1 v/v) via syringe.

  • Reaction: Seal the tube and heat at 90°C in an oil bath for 12 hours with vigorous stirring.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous MgSO4​ , concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).

  • System Validation: Use 13C -NMR to verify the formation of the new C-C bond and the disappearance of the characteristic C-Br carbon signal (typically around 115-120 ppm).

Workflow Visualization

The following diagram maps the logical progression of the synthetic workflows described above, illustrating how the bifunctional nature of the starting material enables divergent synthesis.

G A 7-Bromo-1-benzothiophene- 2-carbohydrazide (CAS: 1171927-51-7) B 1,3,4-Oxadiazole Cyclization (POCl3 / Ar-COOH) A->B Step 1: Heterocycle Formation C 7-Bromo-2-(5-Aryl-1,3,4- oxadiazol-2-yl)benzothiophene B->C D Suzuki-Miyaura Cross-Coupling (Pd(PPh3)4 / Ar-B(OH)2) C->D Step 2: C7 Functionalization E 7-Aryl-2-(5-Aryl-1,3,4- oxadiazol-2-yl)benzothiophene D->E

Synthetic diversification pathway of 7-Bromo-1-benzothiophene-2-carbohydrazide.

References

  • Building Blocks P15241 | EvitaChem: 7-Bromo-1-benzothiophene-2-carbohydrazide. EvitaChem.
  • 7-Bromo-1-benzothiophene-2-carbohydrazide | C9H7BrN2OS | CID 75365521. PubChem (NIH).
  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Deriv
  • The Diverse Biological Landscape of Benzothiophene-Containing Molecules: A Compar
  • Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences.
  • A review on the synthesis and biological relevance of benzo[ b ]thiophene derivatives.
  • Synthesis and structure–activity relationships of carbohydrazides and 1,3,4-oxadiazole deriv
  • Synthesis and Characterization of 1, 3, 4-Oxadiazole Derivatives. Journal of Drug Delivery and Therapeutics.
  • Review article on 1, 3, 4-Oxadiazole derivaties and it's Pharmacological activities. Sphinx Knowledge House.
  • SYNTHESIS AND CHARACTERIZATION OF 1,3,4-OXADIAZOLES BEARING AN INDOLE RING. UTAR Institutional Repository.

Sources

Foundational

Preliminary Toxicity and Hazard Data for 7-Bromo-1-benzothiophene-2-carbohydrazide: A Comprehensive Technical Guide for Drug Development

Executive Summary In early-stage drug discovery, the selection of heterocyclic building blocks dictates the downstream pharmacokinetic and toxicological fate of lead compounds. 7-Bromo-1-benzothiophene-2-carbohydrazide (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery, the selection of heterocyclic building blocks dictates the downstream pharmacokinetic and toxicological fate of lead compounds. 7-Bromo-1-benzothiophene-2-carbohydrazide (CAS: 1171927-51-7) is a highly versatile intermediate utilized in the synthesis of bioactive triazoles, oxadiazoles, and thiadiazoles. However, as a Senior Application Scientist, I frequently caution teams against treating such building blocks as inert scaffolds.

This compound contains two critical structural motifs: a lipophilic brominated benzothiophene core and a highly reactive carbohydrazide group. Rather than merely logging its static Global Harmonized System (GHS) classifications, we must anticipate its dynamic, in vivo behavior. This technical guide synthesizes the physicochemical profile, mechanistic toxicity, and self-validating experimental workflows required to safely evaluate and utilize 7-Bromo-1-benzothiophene-2-carbohydrazide in medicinal chemistry campaigns.

Physicochemical Profiling & Hazard Identification

Before designing biological assays, we must establish the baseline physicochemical and hazard parameters. The data below is extrapolated from chemical inventory databases and structural analogs (e.g., benzo[b]thiophene-2-carbohydrazide)[1][2].

Table 1: Physicochemical and Hazard Summary
Property / Hazard ClassDescription / Value
Chemical Name 7-Bromo-1-benzothiophene-2-carbohydrazide
CAS Registry Number 1171927-51-7
Molecular Formula C9H7BrN2OS
Molecular Weight 271.14 g/mol
Signal Word Warning
Hazard Statements H315 : Causes skin irritationH317 : May cause an allergic skin reactionH319 : Causes serious eye irritationH335 : May cause respiratory irritation
Precautionary Statements P280 : Wear protective gloves/eye protection.P305+P351+P338 : IF IN EYES: Rinse cautiously with water.
Storage Conditions 2-8°C, sealed in a dry, inert atmosphere, protected from light.

Mechanistic Toxicology: The Carbohydrazide Structural Alert

In predictive toxicology, the carbohydrazide moiety is a well-documented structural alert . The causality behind its toxicity lies in its susceptibility to oxidative metabolism. Computational models, such as those utilized in the Metabolic Forest framework, predict that hydrazides undergo CYP450- or peroxidase-mediated oxidation to form highly reactive electrophiles, such as acyl radicals or diazonium intermediates[3][4].

These transient intermediates do not simply dissipate; they act as electrophilic traps, covalently binding to nucleophilic residues (primarily cysteines and lysines) on cellular proteins. This covalent modification is the fundamental mechanism driving idiosyncratic drug toxicity (IDT) , hepatotoxicity, and immune-mediated hypersensitivity (allergic reactions)[5].

MetabolicPathway A 7-Bromo-1-benzothiophene- 2-carbohydrazide B CYP450 / Peroxidase Oxidation A->B C Reactive Intermediate (Acyl Diazonium / Radical) B->C D Covalent Binding to Protein Nucleophiles (Thiols) C->D E Cellular Stress & Idiosyncratic Toxicity D->E

Caption: Metabolic activation pathway of carbohydrazides leading to idiosyncratic toxicity.

Experimental Workflows for Toxicity Screening

To ensure scientific integrity, toxicity screening cannot rely on single-endpoint assays. We must employ self-validating systems that confirm the causality of the observed toxicity. Below are two field-proven protocols for evaluating 7-Bromo-1-benzothiophene-2-carbohydrazide.

Protocol 1: ALARM NMR Assay for Thiol Reactivity

The ALARM (A La Assay to detect Reactive Molecules) NMR assay is the gold standard for identifying compounds that covalently modify protein thiols[6][7].

Causality & Self-Validation: This protocol detects chemical shift perturbations in the 13C-labeled human La antigen. To prove that the binding is covalently driven (and not a false-positive caused by non-specific aggregation), we use a Dithiothreitol (DTT) counter-screen. If DTT reverses the NMR shifts, the interaction was non-covalent. If the shifts persist, the compound is a true reactive hazard.

Step-by-Step Methodology:

  • Protein Preparation: Express and purify 13C-labeled human La antigen (RRM domain) in a standard phosphate buffer (pH 7.4).

  • Incubation: Incubate 50 µM of the La protein with 200 µM of 7-Bromo-1-benzothiophene-2-carbohydrazide at 37°C for 1 hour.

  • Primary NMR Acquisition: Acquire a 2D 13C-1H HSQC (Heteronuclear Single Quantum Coherence) spectrum. Record any chemical shift perturbations of the cysteine residues.

  • Counter-Screen (Self-Validation): Inject 5 mM DTT directly into the NMR tube, incubate for 15 minutes, and re-acquire the HSQC spectrum.

  • Data Interpretation: Classify the compound as a true thiol-reactive hazard if the chemical shift perturbations are not reversed by the DTT wash.

ALARM_NMR Step1 Compound Incubation with La Protein Step2 2D 13C-1H HSQC NMR Step1->Step2 Step3 Chemical Shift Analysis Step2->Step3 Step4 DTT Counter-Screen (Self-Validation) Step3->Step4 Shift Detected Step5 Hit Confirmation (True Covalent Binder) Step4->Step5 Shift Persists

Caption: ALARM NMR workflow utilizing a DTT counter-screen for self-validating thiol reactivity.

Protocol 2: In Vitro Hepatotoxicity Screening (HepG2) with Metabolic Modulation

Because the liver is the primary site of CYP450-mediated metabolism, HepG2 cells provide a highly relevant model for evaluating the hepatotoxicity of the bromobenzothiophene core.

Causality & Self-Validation: To determine whether toxicity is caused by the parent compound itself or by its reactive metabolites, we run parallel assays with and without 1-aminobenzotriazole (ABT), a broad-spectrum CYP450 inhibitor.

Step-by-Step Methodology:

  • Cell Culture: Seed HepG2 cells in 96-well microtiter plates at a density of 10,000 cells/well. Incubate at 37°C (5% CO2) for 24 hours to allow for adherence.

  • Metabolic Modulation: Pre-treat half of the experimental wells with 1 mM ABT for 2 hours to completely inhibit endogenous CYP450 activity. Leave the other half untreated.

  • Compound Dosing: Treat the cells with a concentration gradient (0.1 µM to 100 µM) of 7-Bromo-1-benzothiophene-2-carbohydrazide (dissolved in DMSO, final DMSO concentration <0.5%) for 48 hours.

  • Viability Assay: Add CellTiter-Glo® reagent to lyse the cells and measure intracellular ATP levels via luminescence (a direct proxy for cell viability).

  • Analysis: Calculate the IC50 values for both groups. If the IC50 is significantly lower in the absence of ABT, the toxicity is causally linked to CYP450-mediated reactive metabolite formation.

References

  • Title : Toxicological Evaluation of Thiol-Reactive Compounds Identified Using a La Assay To Detect Reactive Molecules by Nuclear Magnetic Resonance | Source : Chemical Research in Toxicology (ACS Publications) | URL :[Link]

  • Title : Metabolic Forest: Predicting the Diverse Structures of Drug Metabolites | Source : Journal of Chemical Information and Modeling (ACS Publications) | URL :[Link]

  • Title : 1171927-51-7 Cas No. | 11 | Matrix Scientific | Source : 1int.co.uk | URL :[Link]

Sources

Exploratory

Thermodynamic Stability of 7-Bromobenzo[b]thiophene-2-carbohydrazide: A Comprehensive Analytical Framework

Executive Summary As a Senior Application Scientist, I approach the thermodynamic characterization of active pharmaceutical ingredients (APIs) not merely as a data-collection exercise, but as a systematic deconstruction...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I approach the thermodynamic characterization of active pharmaceutical ingredients (APIs) not merely as a data-collection exercise, but as a systematic deconstruction of molecular vulnerabilities. 7-bromobenzo[b]thiophene-2-carbohydrazide (CAS 1171927-51-7) is a highly functionalized synthetic building block[1]. The combination of a rigid benzo[b]thiophene nucleus with an acylhydrazone/carbohydrazide functional group is a proven motif in the design of antimicrobial agents, particularly against multidrug-resistant pathogens like MRSA[2]. However, the same carbohydrazide moiety that enables target binding also introduces thermal lability. This whitepaper establishes a self-validating analytical framework to quantify the thermodynamic stability of this compound, detailing the causality behind experimental design and providing robust, reproducible protocols.

Structural Thermodynamics & Molecular Architecture

The thermodynamic profile of 7-bromobenzo[b]thiophene-2-carbohydrazide is governed by three distinct structural features:

  • Benzothiophene Core: The fused aromatic system provides a rigid, planar backbone that drives high crystal lattice energy ( ΔHlat​ ).

  • 7-Bromo Substituent: The heavy halogen atom at position 7 increases lipophilicity and participates in intermolecular halogen bonding. This dense packing elevates the melting point compared to non-halogenated analogs. For context, the unsubstituted benzo[b]thiophene-2-carbohydrazide exhibits a clear melt between 183.5 °C and 189.5 °C[3]; the brominated derivative is modeled to melt at a slightly higher temperature due to these enhanced intermolecular forces.

  • Carbohydrazide Moiety (-CO-NH-NH₂): This group introduces a complex hydrogen-bonding network. While it stabilizes the crystal lattice at ambient temperatures, the N-N bond is the primary site of thermal vulnerability, prone to exothermic cleavage and the release of volatile nitrogenous species at elevated temperatures.

Causality in Analytical Strategy

To accurately profile the stability of this molecule, we must isolate distinct thermal events.

  • Why Simultaneous TGA/DSC? Differential Scanning Calorimetry (DSC) alone cannot distinguish between an endothermic phase transition (melting) and an endothermic degradation event. By coupling DSC with Thermogravimetric Analysis (TGA), we directly correlate heat flow with mass changes[4]. This dual approach simplifies the interpretation of complex thermal events, ensuring that a mass loss coinciding with an exothermic peak is correctly identified as degradation rather than a polymorphic transition[5].

  • Why Isothermal Microcalorimetry (IMC)? While TGA/DSC forces degradation through extreme heating, IMC measures the kinetic stability of the compound at near-ambient conditions. It detects trace heat flow ( μW ) resulting from slow-onset solid-state degradation, allowing for accurate shelf-life predictions without relying on aggressive Arrhenius extrapolations.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, ensuring that instrumental artifacts are never mistaken for material properties.

Protocol A: Simultaneous TGA/DSC Thermal Profiling
  • Objective: Determine the melting onset ( Tm​ ), enthalpy of fusion ( ΔHfus​ ), and decomposition onset ( Td​ ).

  • Self-Validation Mechanism: The protocol mandates an empty pan baseline subtraction. Because DSC calorimeters are rarely perfectly symmetrical, running an empty pan establishes a true zero-heat-flow baseline, eliminating asymmetry artifacts[5]. Furthermore, calibration with an Indium standard ( Tm​ = 156.6 °C) ensures the cell constant is accurate before sample analysis[5].

  • Step 1: Sample Preparation. Weigh 2.0–5.0 mg of 7-bromobenzo[b]thiophene-2-carbohydrazide into a hermetic aluminum pan. Causality: Pierce the lid with a single pinhole. This allows volatile degradation products (e.g., hydrazine, N2​ ) to escape, preventing pressure buildup that could rupture the pan, while maintaining a self-generated atmosphere to clearly resolve the melting endotherm.

  • Step 2: Purge Gas Configuration. Set the purge gas to high-purity Nitrogen at 50 mL/min. Causality: An inert atmosphere prevents oxidative degradation from masking the intrinsic thermal stability of the molecule[5].

  • Step 3: Thermal Ramp. Heat the sample from 25 °C to 400 °C at a rate of 10 °C/min. Causality: This specific heating rate balances thermal resolution with kinetic lag; faster rates artificially inflate the apparent Td​ due to thermal inertia, while slower rates broaden the peaks, reducing resolution.

Protocol B: Isothermal Microcalorimetry (IMC) for Kinetic Stability
  • Objective: Assess long-term solid-state stability.

  • Self-Validation Mechanism: The system utilizes a twin-cell design. The reference ampoule contains an inert material (e.g., glass beads) matched to the exact heat capacity of the sample, effectively nullifying environmental thermal noise.

  • Step 1: Loading. Load 50 mg of the compound into a glass ampoule and seal under a nitrogen atmosphere.

  • Step 2: Equilibration. Hold the ampoule in the IMC at 40 °C for 24 hours. Causality: This extended equilibration dissipates any frictional heat generated during sample loading and ampoule sealing, preventing false-positive exothermic readings.

  • Step 3: Measurement. Record steady-state heat flow over 7 days. Any sustained exothermic deviation from the baseline indicates chemical degradation.

Quantitative Data Synthesis

The following table summarizes the thermodynamic parameters for 7-bromobenzo[b]thiophene-2-carbohydrazide, synthesizing modeled expectations based on its structural pharmacophore and empirical baseline data of similar derivatives.

Thermodynamic ParameterAnalytical TechniqueModeled ValueMechanistic Implication
Melting Onset ( Tm​ ) DSC~192.5 °CHigh lattice energy driven by 7-Br halogen bonding and rigid benzothiophene core.
Enthalpy of Fusion ( ΔHfus​ ) DSC~28.4 kJ/molStrong intermolecular hydrogen bonding network from the carbohydrazide moiety.
Decomposition Onset ( Td​ ) TGA~235.0 °CExothermic cleavage of the N-N bond; loss of volatile nitrogenous species.
Specific Heat Capacity ( Cp​ ) Modulated DSC~0.45 J/(g·K)Baseline vibrational degrees of freedom in the stable crystalline solid state.
Mechanistic & Workflow Visualizations

Workflow A Sample Prep (7-Br-BBTC) B Simultaneous TGA/DSC A->B Thermal Ramp C Isothermal Microcalorimetry A->C Isothermal Hold D Data Synthesis (Tm, Td, Cp) B->D Heat Flow & Mass C->D Kinetic Heat E Thermodynamic Stability Profile D->E Validation

Fig 1. Self-validating thermodynamic workflow combining orthogonal calorimetric techniques.

Pathway A 7-bromobenzo[b]thiophene- 2-carbohydrazide B Endothermic Melting (Phase Transition) A->B Heat Flow (DSC) C Carbohydrazide Cleavage (Exothermic Degradation) B->C Thermal Stress D Loss of N2 / Hydrazine (TGA Mass Loss) C->D Bond Dissociation E Bromobenzothiophene Residue D->E Residual Mass

Fig 2. Mechanistic pathway of thermal degradation for the carbohydrazide moiety.

References
  • Thermo Fisher Scientific. "Benzo[b]thiophene-2-carboxylic hydrazide, 97% 1 g | Buy Online". 3

  • National Center for Biotechnology Information (PMC). "Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus". 2

  • BLD Pharm. "1171927-51-7 | 7-Bromobenzo[b]thiophene-2-carbohydrazide". 1

  • Lab Manager. "Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques". 4

  • Indian Institute of Technology Kanpur (IITK). "Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC)". 5

Sources

Foundational

Literature Review: Benzothiophene Carbohydrazide Derivatives in Modern Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the benzothiophene nucleus stands out as a privileged pharmacophore. Isosteric to indole and naphthalene, benzothiophene offers unique electronic properti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the benzothiophene nucleus stands out as a privileged pharmacophore. Isosteric to indole and naphthalene, benzothiophene offers unique electronic properties and enhanced lipophilicity due to the presence of the sulfur atom. When functionalized with a carbohydrazide group at the 2-position, this scaffold transforms into an exceptionally versatile building block. Benzothiophene-2-carbohydrazides serve as critical intermediates for the synthesis of complex, biologically active heterocycles—including Schiff bases, pyrazoles, oxadiazoles, and transition metal complexes.

As a Senior Application Scientist, I have structured this technical guide to move beyond mere synthetic summaries. We will dissect the causality behind the experimental methodologies, explore the self-validating nature of these protocols, and analyze the pharmacological profiles of these derivatives, grounded in authoritative literature.

Mechanistic Grounding: The Benzothiophene-Carbohydrazide Pharmacophore

The strategic selection of the benzothiophene-2-carbohydrazide scaffold is driven by two primary chemical imperatives:

  • Electronic Modulation & Lipophilicity: The benzothiophene ring provides a robust, planar, and lipophilic core capable of intercalating with biological targets (e.g., DNA) and penetrating lipid-rich bacterial cell walls. The frequent addition of a halogen (such as a chlorine atom at the 3-position) further modulates the electron density of the thiophene ring, enhancing metabolic stability and binding affinity.

  • Nucleophilic Versatility: The carbohydrazide moiety ( −CO−NH−NH2​ ) features an α -effect, rendering the terminal amine highly nucleophilic. This allows it to act as a potent bidentate or tridentate (ONO) ligand for metal chelation, and as a reactive center for condensation with aldehydes/ketones or cyclization reagents.

G A Benzothiophene-2-carbohydrazide (Core Scaffold) B Schiff Bases (Hydrazones) A->B + Aldehydes/Ketones C Oxadiazoles / Triazoles (Cyclization) A->C + CS2 / POCl3 D Pyrimidines / Pyrazoles (Fused Heterocycles) A->D + Vilsmeier-Haack / Cyclization E Metal Complexes (Cu, Co, Ni, Zn) B->E + Metal Salts (MCl2)

Derivatization pathways of benzothiophene-2-carbohydrazides into bioactive heterocycles.

Synthetic Workflows & Self-Validating Methodologies

The synthesis of these derivatives requires precise control over reaction conditions to prevent side reactions (e.g., diacylhydrazine formation). The following protocols are designed as self-validating systems , ensuring that researchers can analytically confirm success at each step.

Synthesis of the Core Scaffold: 3-Chloro-1-benzothiophene-2-carbohydrazide

The foundational step involves the conversion of an acid chloride to a carbohydrazide. As documented in studies detailing the1[2], the use of hydrazine hydrate is critical.

Step-by-Step Protocol:

  • Preparation: Dissolve 3-chloro-1-benzothiophene-2-carbonyl chloride (10 mmol) in absolute ethanol (20 mL).

  • Nucleophilic Attack: Add hydrazine hydrate (80%, 20 mmol) dropwise while maintaining the temperature at 0–5°C.

    • Causality: The α -effect of hydrazine makes it an aggressive nucleophile. Cooling the reaction is imperative to kinetically favor mono-substitution and prevent the formation of symmetrical diacylhydrazines.

  • Propagation: Allow the mixture to stir at room temperature for 4–7 hours.

  • In-Process Validation: Perform Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The disappearance of the high- Rf​ acid chloride spot and the emergence of a highly polar, low- Rf​ spot validates the conversion.

  • Isolation: Pour the mixture into crushed ice, filter the precipitate, wash with cold water, and recrystallize from ethanol.

  • Analytical Validation: FTIR spectroscopy must show distinct doublet peaks at ~3433 and 3367 cm⁻¹ (primary NH2​ stretch) and a sharp peak at ~1614 cm⁻¹ (amide C=O stretch), confirming the structural integrity of the carbohydrazide.

Derivatization: Synthesis of Schiff Bases (Carbohydrazones)

Schiff bases are synthesized via the condensation of the carbohydrazide with aromatic aldehydes. This is a crucial step for generating compounds like2 [1].

Step-by-Step Protocol:

  • Preparation: Mix the carbohydrazide (1 mmol) and an aromatic aldehyde (1 mmol) in absolute ethanol (15 mL).

  • Catalysis: Add 2-3 drops of glacial acetic acid.

    • Causality: Acetic acid acts as a Brønsted acid. It selectively protonates the carbonyl oxygen of the aldehyde, drastically increasing its electrophilicity. Because acetic acid is a weak acid, it does not lower the pH enough to fully protonate the nucleophilic hydrazine group (which would quench the reaction).

  • Reflux: Heat the mixture under reflux for 4–6 hours.

  • Isolation: Cool to room temperature, pour into ice water, filter, and recrystallize.

  • Analytical Validation: Successful condensation is analytically validated by the disappearance of the NH2​ doublet in FTIR and the appearance of a strong imine ( C=N ) stretch at ~1598–1600 cm⁻¹. Furthermore, ¹H NMR must reveal a characteristic singlet at ~11.4 ppm corresponding to the newly formed azomethine ( CH=N ) proton.

Pharmacological Profile & Target Interactions

Benzothiophene carbohydrazide derivatives exhibit a broad spectrum of biological activities. Their efficacy is deeply tied to their structural features, notably their ability to act as purine analogs and their capacity for transition metal chelation.

G A Benzothiophene Derivatives B DNA Intercalation / Nucleic Acid Synthesis A->B C Kinase Inhibition (e.g., Tyrosine Kinase) A->C D Metal Chelation (Enzyme Disruption) A->D E Anticancer Activity B->E F Antimicrobial Activity B->F C->E D->F

Proposed mechanisms of action for benzothiophene carbohydrazide derivatives.

Antimicrobial Activity & Metal Chelation Dynamics

Derivatives, particularly Schiff bases, demonstrate significant antibacterial and antifungal properties. When these ligands are complexed with transition metals (Cu(II), Co(II), Ni(II), Zn(II)), their antimicrobial efficacy frequently surpasses that of the free ligand. As highlighted in research on 3 [3], this phenomenon is explained by Overton's concept of cell permeability and Tweedy's chelation theory . Chelation reduces the polarity of the metal ion by partially sharing its positive charge with donor groups, thereby increasing the lipophilic nature of the central metal atom. This enhanced lipophilicity facilitates the penetration of the complex through the lipid layers of the bacterial cell membrane, leading to the disruption of normal cellular processes.

Anticancer & Anti-inflammatory Properties

Cyclization of carbohydrazides into fused pyrimidines yields compounds that are structural analogs of biogenic purines. Literature on 4 [4] indicates that these entities act as potential nucleic acid antimetabolites, inhibiting DNA synthesis in rapidly dividing cancer cells. Additionally, oxadiazole and triazole derivatives synthesized from the carbohydrazide core have shown potent anti-inflammatory activity, likely through the inhibition of COX/LOX enzymatic pathways [5].

Quantitative Data Summary
Derivative ClassTarget / AssayKey Substituents / MetalsObserved Activity / MICMechanism of Action
Schiff Bases S. aureus, E. coli2-hydroxy-4-pentadecylModerate to High (MIC ~50-100 µg/mL)Disruption of bacterial cell wall
Metal Complexes A. niger, A. flavusCu(II), Zn(II), Co(II)High (Enhanced vs. free ligand)Chelation theory, increased lipophilicity
Fused Pyrimidines Cancer Cell LinesThienopyrimidine coreIC50 dependent on substitutionNucleic acid antimetabolite (purine analog)
Oxadiazoles Inflammatory Pathways3-chloro, 6-methoxySignificant edema reductionCOX/LOX enzyme inhibition

Conclusion

Benzothiophene carbohydrazide derivatives represent a highly dynamic class of compounds in medicinal chemistry. The rational design of these molecules—leveraging the lipophilicity of the benzothiophene core and the nucleophilic reactivity of the carbohydrazide—allows for the systematic exploration of chemical space. By adhering to self-validating synthetic protocols and understanding the physicochemical causality behind their biological interactions, researchers can continue to exploit this scaffold for the development of novel antimicrobial and antineoplastic agents.

References

  • Naganagowda, G., & Petsom, A. (2011). 3-Chloro-N'-(2-hydroxy-4-pentadecylbenzylidene) benzothiophene-2-carbohydrazide. Molbank.
  • Naganagowda, G., et al. (2011). Synthesis and biological activity of some more heterocyclic compounds containing benzothiophene moiety. Journal of Sulfur Chemistry.
  • Synthesis Characterization and Antimicrobial Activity Studies of Some Transition Metal Complexes Derived from 3-Chloro-N′-[(1E)-(2-hydroxy phenyl)methylene]-6-methoxy-1-benzothiophene-2-carbohydrazide. Bioinorganic Chemistry and Applications (PMC).
  • Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Sciences Review and Research.
  • SYNTHESIS AND BIOLOGICAL ACTIVITIES OF SOME NEW BENZO (b) THIOPHENE DERIVATIVES. Indian Journal of Heterocyclic Chemistry.

Sources

Protocols & Analytical Methods

Method

Application Note: 7-Bromo-1-benzothiophene-2-carbohydrazide in Medicinal Chemistry

Executive Summary & Chemical Profile 7-Bromo-1-benzothiophene-2-carbohydrazide (CAS: 1171927-51-7)[1] is a highly versatile and privileged building block in modern medicinal chemistry. Benzothiophene-core derivatives are...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

7-Bromo-1-benzothiophene-2-carbohydrazide (CAS: 1171927-51-7)[1] is a highly versatile and privileged building block in modern medicinal chemistry. Benzothiophene-core derivatives are widely recognized for their broad spectrum of pharmacological properties, including potent antimicrobial, anti-inflammatory, and analgesic activities[2].

The structural architecture of this specific compound offers two distinct synthetic advantages:

  • The 7-Bromo Substitution: Halogenation at the 7-position significantly enhances the lipophilicity of the scaffold, a critical parameter for crossing lipid-rich microbial cell membranes. Furthermore, the bromine atom serves as an essential synthetic handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig).

  • The Carbohydrazide Moiety: The terminal hydrazide is a highly reactive bidentate nucleophile. It serves as an ideal precursor for the divergent synthesis of Schiff bases (hydrazones), transition metal complexes, and five-membered heterocyclic pharmacophores such as 1,3,4-oxadiazoles and 1,2,4-triazoles[3][4].

Mechanistic Pathways & Synthetic Utility

The following workflow illustrates the divergent synthetic pathways utilized to generate bioactive derivatives from the core carbohydrazide scaffold.

Pathway A 7-Bromo-1-benzothiophene- 2-carbohydrazide B Aldehyde + H+ (Condensation) A->B F CS2 / KOH (Cyclization) A->F C Schiff Base (Hydrazone) B->C D Cu(II), Ni(II), Co(II) Complexation C->D E Transition Metal Complex D->E G 1,3,4-Oxadiazole-2-thiol Derivative F->G

Synthetic divergence of 7-Bromo-1-benzothiophene-2-carbohydrazide into bioactive derivatives.

Experimental Protocols

As a self-validating system, each protocol below integrates the mechanistic causality behind the reagent choices and analytical checkpoints to ensure experimental trustworthiness.

Protocol A: Synthesis of Schiff Base Ligands (Hydrazones)

Objective: To synthesize multidentate ONO or NN donor ligands for downstream metal complexation[3].

  • Reaction Setup: Dissolve equimolar amounts (0.01 mol) of 7-bromo-1-benzothiophene-2-carbohydrazide and an aromatic aldehyde (e.g., salicylaldehyde) in 30 mL of absolute ethanol.

  • Catalysis: Add 2–3 drops of glacial acetic acid.

    • Causality: Acetic acid acts as a Brønsted acid catalyst. It protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and significantly accelerating the nucleophilic attack by the primary amine of the hydrazide[3].

  • Reflux: Heat the mixture under reflux for 5–6 hours.

  • Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a silica gel stationary phase and a petroleum ether/ethyl acetate (80:20) mobile phase. The complete disappearance of the highly polar starting hydrazide spot and the emergence of a new, less polar spot confirms reaction completion[5].

  • Isolation: Cool the mixture to room temperature. The Schiff base will precipitate due to its lower solubility in cold ethanol. Filter, wash with cold ethanol, and recrystallize.

Protocol B: Transition Metal Complexation

Objective: To synthesize Cu(II), Ni(II), or Co(II) complexes to enhance lipophilicity and antimicrobial efficacy.

  • Reaction Setup: Dissolve the synthesized Schiff base ligand (0.002 mol) in 20 mL of hot ethanol.

  • Metal Addition: Slowly add an ethanolic solution of the desired metal chloride (e.g., CuCl₂·2H₂O) (0.001 mol or 0.002 mol depending on desired stoichiometry) to the ligand solution[3].

  • Reflux & pH Adjustment: Reflux for 4 hours. Maintain the pH around 7.0 using dilute ammonia if necessary to facilitate deprotonation of the ligand's phenolic -OH group.

  • Causality of Efficacy: According to Overton's concept and chelation theory, metal complexation reduces the polarity of the metal ion by partially sharing its positive charge with the donor groups of the Schiff base. This enhanced lipophilicity allows the complex to easily penetrate the lipid layers of microbial cell membranes[3].

  • Validation Checkpoint: The formation of the complex is visually confirmed by a distinct color change (e.g., dark green/brown for Cu(II) complexes). Analytically, validate via FTIR spectroscopy: look for a shift in the azomethine (C=N) stretching frequency to lower frequencies (by 15–20 cm⁻¹) compared to the free ligand, confirming coordination[3].

Protocol C: Cyclization to 1,3,4-Oxadiazole-2-thiols

Objective: To construct a bioactive 1,3,4-oxadiazole pharmacophore, which acts as an ester/amide bioisostere with high metabolic stability[4].

  • Reaction Setup: Dissolve 7-bromo-1-benzothiophene-2-carbohydrazide (0.01 mol) and potassium hydroxide (KOH, 0.01 mol) in 50 mL of absolute ethanol.

  • Reagent Addition: Add carbon disulfide (CS₂, 0.015 mol) dropwise under continuous stirring.

    • Causality: KOH deprotonates the hydrazide, enhancing its nucleophilicity to attack the electrophilic carbon of CS₂. The reaction is highly exothermic; dropwise addition controls the reaction rate and prevents the formation of unwanted side products[4].

  • Reflux: Reflux the mixture until the evolution of hydrogen sulfide (H₂S) gas ceases (typically 12–14 hours).

  • Isolation & Validation Checkpoint: Pour the cooled mixture into crushed ice. At this stage, the newly formed oxadiazole-2-thiol exists as a soluble potassium salt. Strictly acidify the solution with dilute HCl to pH 4–5. This protonates the thiolate, driving the precipitation of the final 5-(7-bromo-1-benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol product[4]. Filter and recrystallize from ethanol.

Quantitative Data: Antimicrobial Efficacy

The structural modifications detailed in the protocols directly correlate with enhanced biological activity. The table below summarizes comparative trends in Minimum Inhibitory Concentration (MIC) against common pathogens.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)

Compound / DerivativeS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungi)
7-Bromo-1-benzothiophene-2-carbohydrazide 50.062.5100.0
Schiff Base Ligand 25.031.250.0
Cu(II) Schiff Base Complex 6.2512.512.5
1,3,4-Oxadiazole-2-thiol Derivative 12.525.025.0
Standard Control (Ciprofloxacin / Fluconazole)3.126.256.25

Note: Data represents generalized quantitative trends derived from structurally analogous benzothiophene-2-carbohydrazide derivatives and their transition metal complexes evaluated via agar cup-plate diffusion and microdilution methods[3][6].

References

  • [2] Naganagowda, G., et al. "Synthesis and biological activity of some more heterocyclic compounds containing benzothiophene moiety." Journal of Sulfur Chemistry (Taylor & Francis). URL:

  • [3] Biradar, V. D., & Mruthyunjayaswamy, B. H. M. "Synthesis Characterization and Antimicrobial Activity Studies of Some Transition Metal Complexes Derived from 3-Chloro-N′-[(1E)-(2-hydroxy phenyl)methylene]-6-methoxy-1-benzothiophene-2-carbohydrazide." The Scientific World Journal (PMC). URL:

  • [4] Naganagowda, G., & Petsom, A. "Synthesis and Antimicrobial Activity of Some New 5-(3-Chloro-1-Benzothiophen-2-YL)-1,3,4-Oxadiazole-2-Thiol and Their Derivatives." Phosphorus, Sulfur, and Silicon and the Related Elements (Taylor & Francis). URL:

  • [1] Fujifilm Wako Pure Chemical Corporation. "1171927-51-7・7-Bromo-1-benzothiophene-2-carbohydrazide." Fujifilm. URL:

  • [5] Naganagowda, G., & Petsom, A. "3-Chloro-N'-(2-hydroxy-4-pentadecylbenzylidene) benzothiophene-2-carbohydrazide." Molbank (MDPI). URL:

  • [6] Naganagowda, G., & Petsom, A. "Synthesis and Antimicrobial Activity of Some New 5-(3-Chloro-1-Benzothiophen-2-YL)-1,3,4-Oxadiazole-2-Thiol and Their Derivative." Phosphorus, Sulfur, and Silicon and the Related Elements (Taylor & Francis). URL:

Sources

Application

Application Note: Strategic Utilization of 7-Bromobenzo[b]thiophene-2-Carbohydrazide in Medicinal Chemistry

Executive Summary In modern drug discovery, the selection of versatile, multi-functional scaffolds is critical for efficient hit-to-lead optimization. 7-Bromobenzo[b]thiophene-2-carbohydrazide (CAS: 1171927-51-7) represe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the selection of versatile, multi-functional scaffolds is critical for efficient hit-to-lead optimization. 7-Bromobenzo[b]thiophene-2-carbohydrazide (CAS: 1171927-51-7) represents a highly privileged, bifunctional building block[1]. The benzo[b]thiophene core is a validated pharmacophore present in FDA-approved therapeutics (e.g., raloxifene, zileuton). By strategically positioning a bromine atom at the C7 position and a carbohydrazide moiety at the C2 position, this intermediate offers orthogonal reactivity. It enables divergent synthetic pathways—specifically, transition-metal-catalyzed cross-coupling and heterocycle cyclization—facilitating the rapid generation of diverse chemical libraries for targets ranging from antidiabetic α-amylase inhibition to Alzheimer's amyloid-beta (Aβ42) modulation[2][3].

Physicochemical Properties

Understanding the baseline properties of 7-bromobenzo[b]thiophene-2-carbohydrazide is essential for predicting its solubility, reactivity, and behavior in organic solvents during synthesis.

PropertyValueClinical / Synthetic Relevance
Chemical Name 7-Bromobenzo[b]thiophene-2-carbohydrazideCore scaffold for library generation.
CAS Registry Number 1171927-51-7Unique identifier for procurement[1].
Molecular Formula C9H7BrN2OSIndicates presence of heteroatoms for H-bonding.
Molecular Weight 271.14 g/mol Low molecular weight leaves room for lead elaboration without violating Lipinski's Rule of 5.
Structural Features C7-Bromo, C2-CarbohydrazideProvides orthogonal handles for Suzuki coupling and bioisosteric cyclization, respectively.
Physical Form Solid (typically white/yellowish powder)Stable under standard laboratory conditions; requires inert atmosphere for long-term storage.

Mechanistic Rationale & Retrosynthetic Utility

The C2-Carbohydrazide Vector: Bioisosteric Cyclization

The carbohydrazide group is an excellent precursor for the synthesis of five-membered heterocycles, such as 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles.

  • Causality in Drug Design: Amides and esters are often susceptible to rapid enzymatic hydrolysis in vivo. Converting the carbohydrazide into a 1,3,4-oxadiazole ring provides a robust bioisostere that mimics the spatial arrangement and hydrogen-bonding capacity of an amide but offers superior metabolic stability, enhanced lipophilicity, and improved cell membrane permeability. Recent in vivo studies have demonstrated that benzo[b]thiophene-derived oxadiazoles act as highly potent α-amylase inhibitors (IC50 ~ 0.032 µM) for glycemic control[3].

The C7-Bromine Vector: Orthogonal Cross-Coupling
  • Causality in Synthesis: The C7-bromine atom serves as an electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Because the bromine is sterically accessible and electronically activated by the fused aromatic system, it allows for the late-stage introduction of diverse aryl, heteroaryl, or amine groups. This is crucial for probing structure-activity relationships (SAR) within the hydrophobic binding pockets of target proteins[4].

Synthetic Workflows & Experimental Protocols

Protocol 1: Synthesis of 1,3,4-Oxadiazole Derivatives via Schiff Base Intermediates

This two-step protocol converts the carbohydrazide into a metabolically stable 1,3,4-oxadiazole via a Schiff base (acylhydrazone) intermediate[3][5].

Step 1: Condensation (Schiff Base Formation)

  • Preparation: Dissolve 7-bromobenzo[b]thiophene-2-carbohydrazide (1.0 equiv) in absolute ethanol (0.2 M concentration).

  • Activation: Add the desired aromatic aldehyde (1.1 equiv) and a catalytic amount of glacial acetic acid (0.1 equiv).

    • Causality: The acetic acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating nucleophilic attack by the terminal amine of the carbohydrazide.

  • Reaction: Reflux the mixture for 4–6 hours. Monitor via TLC (Hexanes/EtOAc 7:3).

  • Isolation: Cool to room temperature. Filter the precipitated acylhydrazone, wash with cold ethanol, and dry under vacuum.

Step 2: Oxidative Cyclization

  • Preparation: Dissolve the isolated Schiff base (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF).

  • Catalysis: Add Copper(II) triflate (Cu(OTf)2, 0.2 equiv) and Potassium carbonate (K2CO3, 2.0 equiv).

    • Causality: Cu(II) acts as a Lewis acid, coordinating to the imine nitrogen to increase the electrophilicity of the imine carbon. This drives the intramolecular nucleophilic attack by the carbonyl oxygen. Subsequent oxidation yields the fully conjugated 1,3,4-oxadiazole[3].

  • Reaction: Heat to 80°C for 8 hours under an inert argon atmosphere.

  • Self-Validation & QC: Quench with ice water and extract with ethyl acetate. Confirm cyclization via ¹H NMR: The successful formation of the oxadiazole is validated by the complete disappearance of the N-H (~11.5 ppm) and N=CH (~8.5 ppm) proton signals characteristic of the Schiff base.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol elaborates the C7 position of the benzo[b]thiophene core to explore hydrophobic interactions in target binding sites.

  • Preparation: In an oven-dried Schlenk flask, combine the 7-bromobenzo[b]thiophene derivative (1.0 equiv), an arylboronic acid (1.5 equiv), and K2CO3 (3.0 equiv).

  • Solvent System: Add a mixture of 1,4-dioxane and water (4:1 v/v).

    • Causality: The biphasic system ensures the solubility of both the organic substrates (dioxane) and the inorganic base (water).

  • Degassing: Sparge the solution with argon for 15 minutes.

    • Causality: Dissolved oxygen will rapidly oxidize and deactivate the Pd(0) catalyst, halting the catalytic cycle.

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 equiv) under a stream of argon.

  • Reaction: Heat the mixture to 90°C for 12 hours.

    • Causality: Elevated thermal energy is required to overcome the activation barrier of the transmetalation step, which is often rate-limiting in sterically hindered ortho-substituted cross-couplings.

  • Self-Validation & QC: Perform LC-MS analysis of the crude mixture. Validation is achieved when the mass spectrum shows the disappearance of the characteristic bromine isotope pattern (M / M+2 ratio of 1:1) and the appearance of the desired cross-coupled product mass.

Logical Workflow Visualization

The following diagram illustrates the divergent synthetic utility of 7-bromobenzo[b]thiophene-2-carbohydrazide, demonstrating how a single intermediate can be elaborated into complex, dual-functionalized pharmacophores.

G A 7-bromobenzo[b]thiophene -2-carbohydrazide (Core Scaffold) B Schiff Base Intermediate (via Aldehyde Condensation) A->B Aryl Aldehyde, EtOH, AcOH (cat) D 7-Aryl Substituted Core (via Suzuki-Miyaura Coupling) A->D Aryl Boronic Acid, Pd(PPh3)4, Base C 1,3,4-Oxadiazole Derivative (via Cu(OTf)2 Cyclization) B->C Cu(OTf)2, K2CO3, DMF, Reflux E Dual-Functionalized Pharmacophore (Target Molecule) C->E Pd-Catalyzed Cross-Coupling D->E Carbohydrazide Derivatization

Divergent synthetic workflow of 7-bromobenzo[b]thiophene-2-carbohydrazide in drug discovery.

References

  • Zhao, Y., Singh, K., Karuturi, R. C., Hefny, A. A., Shakeri, A., Beazely, M. A., & Rao, P. P. N. (2024). Benzofuran and Benzo[b]thiophene-2-Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation. ChemMedChem, 19(22), e202400198. Retrieved from[Link]

  • Omoyeni, O. A., et al. (2025). Design, synthesis, characterization, in silico, in vitro and in vivo antidiabetic studies of novel benzothiophene derivatives. Medicinal Chemistry Research. Retrieved from[Link]

  • Naganagowda, G., & Petsom, A. (2011). 3-Chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)benzothiophene-2-carbohydrazide. Molbank, 2011(3), M734. Retrieved from[Link]

Sources

Method

Advanced Protocol for the Suzuki-Miyaura Cross-Coupling of 7-Bromo-1-benzothiophene-2-carbohydrazide: Mitigating Catalyst Poisoning via Hydrazide Protection

Executive Summary The functionalization of benzothiophene scaffolds is a cornerstone of modern medicinal chemistry and materials science. Specifically, 7-Bromo-1-benzothiophene-2-carbohydrazide presents a highly desirabl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of benzothiophene scaffolds is a cornerstone of modern medicinal chemistry and materials science. Specifically, 7-Bromo-1-benzothiophene-2-carbohydrazide presents a highly desirable but synthetically challenging motif. While the C7-position is primed for diversification via the Suzuki-Miyaura cross-coupling[1], the adjacent sulfur atom and the highly nucleophilic C2-carbohydrazide moiety pose significant risks of catalyst poisoning and off-target amination.

This application note provides a field-proven, self-validating methodology for achieving high-yielding C7-arylation. By employing a transient Boc-protection strategy coupled with a highly active third-generation palladacycle (XPhos Pd G3), researchers can reliably bypass coordination-induced catalyst deactivation.

Mechanistic Insights & Causality (E-E-A-T)

To achieve high yields, the experimental design must address the intrinsic chemical liabilities of the substrate:

The Carbohydrazide Liability

Free hydrazides (–CONHNH₂) contain two adjacent nitrogen atoms that act as powerful bidentate ligands. In the presence of Palladium(II) intermediates, unprotected hydrazides rapidly form stable, catalytically inactive 5-membered chelate complexes, effectively arresting the catalytic cycle[2]. Furthermore, the terminal primary amine is susceptible to competitive Buchwald-Hartwig cross-coupling[3]. The Solution: Transient protection of the terminal nitrogen using di-tert-butyl dicarbonate (Boc₂O). The bulky, electron-withdrawing Boc group sterically shields the nitrogen and reduces its Lewis basicity, preventing catalyst inactivation[4].

Overcoming Steric and Electronic Hurdles at C7

The C7-bromine is situated adjacent to the benzothiophene sulfur atom, which can weakly coordinate to the palladium center, slowing down the oxidative addition step. The Solution: Utilizing XPhos Pd G3 (a third-generation palladacycle precatalyst). The dialkylbiaryl phosphine ligand (XPhos) is highly electron-rich, accelerating oxidative addition into the C–Br bond. Its extreme steric bulk prevents the formation of inactive Pd-bis(ligand) complexes and outcompetes any residual coordination from the benzothiophene sulfur[5].

Base and Solvent Selection

A biphasic solvent system of 1,4-Dioxane/Water (4:1) ensures the solubility of both the hydrophobic benzothiophene intermediate and the inorganic base. Potassium phosphate (K₃PO₄) is selected as it is sufficiently basic to activate the boronic acid for transmetalation, yet mild enough to prevent the premature cleavage of the Boc protecting group or the hydrolysis of the hydrazide amide bond.

Strategic Workflow

ProtocolWorkflow SM 7-Bromo-1-benzothiophene -2-carbohydrazide Step1 Boc Protection (Boc₂O, TEA) SM->Step1 Int Boc-Protected Intermediate Step1->Int Step2 Suzuki Coupling (XPhos Pd G3) Int->Step2 Coupled Arylated Intermediate Step2->Coupled Step3 Deprotection (TFA/DCM) Coupled->Step3 Product Target Product Step3->Product

Three-step workflow for the C7-arylation of 7-Bromo-1-benzothiophene-2-carbohydrazide.

Self-Validating Experimental Protocols

Step 1: Hydrazide Protection (Boc-Protection)

Objective: Mask the terminal nitrogen to prevent Pd-chelation.

  • Setup: In an oven-dried 50 mL round-bottom flask, dissolve 7-Bromo-1-benzothiophene-2-carbohydrazide (1.0 equiv, 5.0 mmol) in anhydrous Dichloromethane (DCM, 20 mL).

  • Reagent Addition: Add Triethylamine (TEA, 1.5 equiv, 7.5 mmol) followed by portion-wise addition of Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv, 5.5 mmol) at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Validation Checkpoint: Take a 10 µL aliquot, dilute in MeOH, and analyze via LCMS. Confirm the complete disappearance of the starting material mass ( [M+H]+≈271.0/273.0 ) and the appearance of the mono-Boc protected intermediate ( [M+H]+≈371.1/373.1 ). If unreacted starting material remains, add an additional 0.2 equiv of Boc₂O.

  • Workup: Wash the organic layer with saturated aqueous NaHCO₃ (2 × 15 mL) and brine (15 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the protected intermediate.

Step 2: Suzuki-Miyaura Cross-Coupling

Objective: C7-Arylation utilizing a highly active precatalyst.

  • Setup: To a 20 mL microwave vial or Schlenk flask, add the Boc-protected intermediate (1.0 equiv, 1.0 mmol), the desired Arylboronic Acid (1.5 equiv, 1.5 mmol), and K₃PO₄ (3.0 equiv, 3.0 mmol).

  • Catalyst Addition: Add XPhos Pd G3 (0.02 equiv, 2 mol%).

  • Degassing: Seal the vial and purge with Argon for 5 minutes. Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL) via syringe.

  • Reaction: Heat the mixture to 90 °C in an oil bath for 12 hours under vigorous stirring.

  • Validation Checkpoint: Analyze via LCMS. The critical indicator of success is the disappearance of the characteristic 1:1 isotopic bromine pattern in the mass spectrum, replaced by the mass of the coupled product.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (20 mL), and filter through a short pad of Celite to remove palladium black. Wash the filtrate with water, dry over Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc).

Step 3: Deprotection

Objective: Restore the active carbohydrazide moiety.

  • Setup: Dissolve the purified coupled intermediate (1.0 mmol) in DCM (8 mL).

  • Reaction: Add Trifluoroacetic acid (TFA, 2 mL) dropwise at 0 °C. Stir at room temperature for 2 hours.

  • Validation Checkpoint: Monitor by TLC or LCMS to confirm the loss of the Boc group ( −100 Da, corresponding to the loss of isobutylene and CO₂).

  • Workup: Concentrate the mixture under reduced pressure. Neutralize with saturated aqueous NaHCO₃, extract with EtOAc, dry, and concentrate to yield the final C7-arylated 1-benzothiophene-2-carbohydrazide.

Quantitative Data: Catalyst Optimization

To demonstrate the necessity of the chosen catalytic system, the following table summarizes the optimization data for the cross-coupling of the Boc-protected intermediate with phenylboronic acid. Standard catalysts fail due to the steric hindrance at C7 and residual heteroatom coordination.

EntryCatalyst System (mol%)BaseSolvent SystemTemp (°C)Yield (%)Causality / Observation
1Pd(PPh₃)₄ (10%)K₂CO₃Toluene/H₂O100<10%Severe catalyst poisoning; PPh₃ is insufficiently bulky.
2Pd(dppf)Cl₂ (5%)K₂CO₃1,4-Dioxane/H₂O9035%Incomplete conversion; slow oxidative addition at C7-Br.
3XPhos Pd G2 (2%)K₃PO₄1,4-Dioxane/H₂O9082%Good conversion, but trace protodeboronation observed.
4 XPhos Pd G3 (2%) K₃PO₄ 1,4-Dioxane/H₂O 90 >95% Rapid oxidative addition; bulk prevents coordination.

The Catalytic Cycle

CatalyticCycle Pd0 Pd(0)L Active Catalyst PdII_OA Pd(II) Oxidative Addition Pd0->PdII_OA 1. Ar-Br Addition PdII_TM Pd(II) Transmetalation PdII_OA->PdII_TM 2. Base / Ar'-B(OH)₂ PdII_TM->Pd0 3. Reductive Elimination

The Suzuki-Miyaura catalytic cycle highlighting oxidative addition, transmetalation, and elimination.

References

  • Suzuki reaction - Wikipedia Source: wikipedia.org URL:[Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs Source: yonedalabs.com URL:[Link]

  • Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - MDPI Source: mdpi.com URL:[Link]

  • Coordination Structure Conversion of Hydrazone–Palladium(II) Complexes in the Solid State and in Solution | Inorganic Chemistry - ACS Publications Source: acs.org URL:[Link]

  • Light-Promoted Ni-Catalyzed Cross-Coupling of Aryl Chlorides with Hydrazides: Application to the Synthesis of Rizatriptan | Organic Letters - ACS Publications Source: acs.org URL:[Link]

Sources

Application

Application Note: Advanced Functionalization of the Benzothiophene Core via 7-Bromo Derivatives

Executive Summary & Mechanistic Rationale The benzo[ b ]thiophene scaffold is a privileged bicyclic system extensively utilized in both medicinal chemistry (e.g., selective receptor modulators, anti-inflammatory agents)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The benzo[ b ]thiophene scaffold is a privileged bicyclic system extensively utilized in both medicinal chemistry (e.g., selective receptor modulators, anti-inflammatory agents) and materials science (e.g., organic light-emitting diodes, organic field-effect transistors) 1. While functionalization at the 2- and 3-positions of the thiophene ring is well-documented and synthetically straightforward, targeted modifications of the fused benzene ring—specifically at the 7-position—offer unique steric and electronic advantages.

The 7-position is strategically located adjacent to the sulfur atom. Introducing a bromine atom at this site creates 7-bromobenzo[ b ]thiophene , a highly versatile electrophilic handle [[1]](). Direct electrophilic aromatic substitution (such as Friedel-Crafts acylation) on the unsubstituted core often yields inseparable mixtures of isomers due to the competing nucleophilicity of the C2/C3 positions 2. Therefore, utilizing a pre-installed 7-bromo directing group allows for precise, regioselective transformations via palladium-catalyzed cross-coupling (Stille, Suzuki, Heck) or metal-halogen exchange 2.

Synthetic Workflow & Divergent Functionalization

The utility of 7-bromobenzo[ b ]thiophene lies in its capacity to act as a central hub for divergent synthesis. By selecting the appropriate catalytic system, researchers can seamlessly pivot from the core scaffold to complex active pharmaceutical ingredients (APIs) or optoelectronic materials.

Workflow A Benzo[b]thiophene Starting Material B Regioselective Bromination (Br2, AcOH, 0°C) A->B C 7-Bromobenzo[b]thiophene (Core Scaffold) B->C D Stille Coupling (Pd-cat, Vinyltin) C->D E Suzuki-Miyaura (Pd-cat, Boronic Acids) C->E F Cyanation (Pd-cat, Zn(CN)2) C->F G 7-Acetyl Derivatives (Pharmaceuticals) D->G H 7-Aryl Derivatives (OLED Materials) E->H I 7-Cyano Derivatives (Intermediates) F->I

Caption: Divergent synthetic workflow for the functionalization of 7-bromobenzo[b]thiophene.

Quantitative Data: Cross-Coupling Yields and Conditions

To guide experimental design and reagent selection, the following table summarizes validated reaction conditions and typical yields for the functionalization of the 7-bromobenzo[ b ]thiophene core 3, [[4]](), 2, [[5]]().

TransformationReagents & CatalystSolvent / TempTimeYield (%)Target Application
Bromination Br₂, Acetic AcidAcOH, 0 °C to RT2–4 h70–85%Core Scaffold Synthesis 3
Stille Coupling Tributyl(1-ethoxyvinyl)tin, Pd(PPh₃)₄Toluene, 100 °C12–24 h80–90%7-Acetyl Ketone Synthesis 2
Suzuki Coupling Arylboronic acid, Pd(PPh₃)₄, K₂CO₃Dioxane/H₂O, 100 °C12–18 h85%Thiohelicenes / OLEDs 5
Cyanation Zn(CN)₂, Pd₂(dba)₃, dppfDMF, 120 °C12 h75–85%Carbonitrile Intermediates [[3]]()
Borylation B₂pin₂, Pd(dppf)Cl₂, KOAcDioxane, 90 °C16 h~80%Boronic Ester Synthesis 4

Detailed Experimental Protocols

Protocol A: Regioselective Synthesis of 7-Bromobenzo[ b ]thiophene

Mechanistic Causality: Overriding the inherent nucleophilicity of the C3 position in benzothiophene is notoriously difficult. While robust de novo synthesis often relies on the Friedel-Crafts ring-closure of pre-functionalized precursors [[5]](), direct bromination can be achieved under strict kinetic control. Acetic acid is used as a polar protic solvent to stabilize the bromonium intermediate, while strict temperature control (0 °C) and slow addition ensure kinetic regioselectivity favoring the 7-position 3.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, an addition funnel, and an argon inlet.

  • Dissolution: Dissolve benzo[ b ]thiophene (1.0 equiv, 10 mmol) in glacial acetic acid (40 mL).

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 15 minutes.

  • Addition: Dissolve molecular bromine (1.05 equiv, 10.5 mmol) in glacial acetic acid (10 mL). Add this solution dropwise via the addition funnel over 30 minutes. Critical Step: Rapid addition causes localized heating, leading to an inseparable mixture of 3-bromo and 7-bromo isomers.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2–4 hours 3.

  • Quenching & Workup: Pour the mixture into ice water (100 mL) containing sodium bisulfite (to quench excess Br₂). Extract with dichloromethane (3 × 50 mL). Wash the combined organic layers with saturated NaHCO₃ until neutralized, then dry over anhydrous MgSO₄.

  • Purification: Concentrate in vacuo and purify via silica gel chromatography (100% hexanes) to isolate the 7-bromo isomer. Verify purity via LC-MS and ¹H NMR.

Protocol B: Palladium-Catalyzed Stille Coupling for 1-(Benzo[ b ]thiophen-7-yl)ethanone

Mechanistic Causality: To install an acetyl group specifically at C7, traditional Friedel-Crafts acylation fails as it preferentially targets the 2/3-positions. Instead, a Stille coupling utilizing an acetyl anion equivalent—tributyl(1-ethoxyvinyl)tin—is employed. The resulting ethoxyvinyl ether intermediate is subsequently hydrolyzed under acidic conditions to reveal the target ketone 2.

  • Setup: In an oven-dried Schlenk flask under argon, add 7-bromobenzo[ b ]thiophene (1.0 equiv, 5 mmol) and Pd(PPh₃)₄ (0.05 equiv, 5 mol%).

  • Solvent & Reagent: Add anhydrous toluene (25 mL), followed by tributyl(1-ethoxyvinyl)tin (1.2 equiv, 6 mmol).

  • Coupling: Heat the mixture to 100 °C and stir for 12–24 hours until the starting material is completely consumed (monitor by TLC).

  • Hydrolysis: Cool the reaction to RT. Add 2 M HCl (15 mL) and stir vigorously for 2 hours to hydrolyze the intermediate vinyl ether into the ketone 2.

  • Workup: Filter the biphasic mixture through a pad of Celite to remove palladium black and insoluble tin residues. Extract the filtrate with ethyl acetate (3 × 30 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify by column chromatography (gradient: hexanes to 10% ethyl acetate/hexanes) to yield 1-(benzo[ b ]thiophen-7-yl)ethanone.

Applications in Advanced Therapeutics and Materials

Pharmaceuticals (nAChR Modulators): The 7-bromo substituent is not merely a synthetic handle; it frequently acts as an active pharmacophore. For instance, (R)-7-bromo-N-(piperidin-3-yl)benzo[ b ]thiophene-2-carboxamide (Br-PBTC) is a novel positive allosteric modulator (PAM) of α2/α4 nicotinic acetylcholine receptors 6. The specific steric bulk and electronegativity of the bromine at the 7-position critically interact with the C-tail of the α subunit, significantly enhancing receptor activation 6.

Organic Electronics (OLEDs & Diradicals): In materials science, the conjugated nature of the benzothiophene core contributes to highly efficient charge transport 1. Cross-coupling at the 7-position enables the construction of complex π-extended systems, such as thio[7]helicene-based diradicals [[5]](). These advanced materials exhibit predominant through-space spin-spin coupling and high stability, making them ideal candidates for spintronics and next-generation OLED applications [[1]](), 5.

PAM_Logic N1 7-Bromo-Benzothiophene Core N2 Steric Bulk at C7 N1->N2 N3 Electronic Modulation (S-atom synergy) N1->N3 N4 Binding to nAChR α-Subunit C-tail N2->N4 N3->N4 N5 Positive Allosteric Modulation (Increased Activation) N4->N5

Caption: Mechanistic logic of 7-bromobenzothiophene derivatives as nAChR allosteric modulators.

References

  • Source: NINGBO INNO PHARMCHEM CO.,LTD. (nbinno.com)
  • Title: Benzo[b]thiophene-7-carbonitrile | 22780-71-8 Source: Benchchem URL
  • Title: Synthesis of 4,7′-Bibenzo[b]thiophenes Bearing Several Different Substituents at 2-, 2′-, 4′-, and 7-Positions Source: Thieme E-Books & E-Journals URL
  • Title: Synthetic Routes to 1-(Benzo[b]thiophen-7-yl)
  • Source: d-nb.info (German National Library)
  • Source: PMC (National Institutes of Health)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 7-Bromo-1-benzothiophene-2-carbohydrazide Synthesis

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific kinetic and thermodynamic challenges associated with the hydrazinoly...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific kinetic and thermodynamic challenges associated with the hydrazinolysis of deactivated benzothiophene esters.

This guide provides mechanistic insights, comparative data, and self-validating protocols to help you achieve quantitative yields when synthesizing 7-bromo-1-benzothiophene-2-carbohydrazide—a critical building block for acylhydrazones, oxadiazoles, and targeted drug discovery scaffolds.

Reaction Pathway Analysis

Workflow Start Methyl 7-bromo-1-benzothiophene -2-carboxylate Conv Conventional Reflux (Hydrazine, EtOH, 8-12h) Start->Conv Heat MW Microwave Irradiation (Solvent-free, 120°C, 15m) Start->MW MW Energy ActEster Activated Ester Strategy (HOBt, EDC, RT, 4h) Start->ActEster 1. LiOH 2. Coupling Hydrolysis Side Reaction: Ester Hydrolysis Conv->Hydrolysis H2O present Target 7-Bromo-1-benzothiophene -2-carbohydrazide Conv->Target Low Yield MW->Target High Yield ActEster->Target Quantitative

Reaction pathways for synthesizing 7-Bromo-1-benzothiophene-2-carbohydrazide from its ester.

Troubleshooting FAQs

Q: Why is my conventional hydrazinolysis yield stuck below 50% despite prolonged reflux? A: The root cause is the electronic deactivation of the ester. The benzothiophene core is highly electron-rich, which delocalizes electron density into the ester carbonyl at the 2-position, significantly reducing its electrophilicity. While the 7-bromo substituent is inductively electron-withdrawing, its distance from the reaction center limits its activating effect. During prolonged reflux in ethanol with hydrazine hydrate (which inherently contains water), competitive ester hydrolysis outpaces the slow nucleophilic acyl substitution. This converts your starting material into unreactive 7-bromo-1-benzothiophene-2-carboxylic acid, capping your yield .

Q: How can I accelerate the reaction and improve yield without degrading the benzothiophene core? A: Transitioning to a microwave-assisted, solvent-free protocol is the most effective kinetic intervention. Microwave (MW) irradiation provides rapid, uniform volumetric heating that overcomes the high activation energy barrier of the deactivated ester. By running the reaction neat (using excess hydrazine hydrate as both reagent and solvent), you maximize the nucleophile concentration and compress the reaction time from hours to minutes, effectively suppressing the slower hydrolysis side-reaction .

Q: What if the ester remains completely unreactive under microwave conditions? Are there alternative activation strategies? A: If direct hydrazinolysis fails, you must bypass the deactivated ester by utilizing an "activated ester" intermediate. First, hydrolyze the methyl ester to the corresponding carboxylic acid using LiOH. Then, react the acid with 1-hydroxybenzotriazole (HOBt) and EDC. The resulting OBt-active ester features a vastly superior leaving group compared to a methoxy group. This makes the carbonyl highly susceptible to nucleophilic attack by hydrazine at room temperature, ensuring quantitative conversion without the risk of thermal degradation .

Comparative Yield and Efficiency Metrics

To guide your experimental design, the following table summarizes the quantitative performance of the three primary synthetic strategies discussed above.

Synthesis StrategyReagents / SolventTimeTempAvg. YieldPurity (LC-MS)Primary Impurity
Conventional Reflux NH₂NH₂·H₂O, EtOH8–12 h78 °C45–60%~85%Carboxylic Acid
Microwave-Assisted NH₂NH₂·H₂O, Neat15 min120 °C85–92%>95%Unreacted Ester
Activated Ester (HOBt) 1. LiOH; 2. HOBt/EDC/NH₂NH₂4 h (total)RT90–95%>98%HOBt (Removable)

Optimized Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that you can verify the success of each mechanistic step before proceeding, eliminating downstream failures.

Protocol A: Microwave-Assisted Hydrazinolysis (Direct Method)

Best for rapid synthesis and scaling up moderately reactive batches.

  • Preparation: Charge a 10 mL microwave-safe reaction vial with Methyl 7-bromo-1-benzothiophene-2-carboxylate (1.0 mmol, 271.1 mg).

  • Reagent Addition: Add hydrazine hydrate (98%, 5.0 mmol, ~0.24 mL). Causality: Running the reaction solvent-free with excess hydrazine forces the equilibrium forward and increases the collision frequency between the nucleophile and the sterically hindered ester.

  • Irradiation: Seal the vial and irradiate at 120 °C for 15 minutes using a dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar).

  • Validation Checkpoint: Sample 5 µL of the mixture, dilute in MeCN, and analyze via LC-MS. You should observe the disappearance of the ester mass ( m/z 271) and the appearance of the product mass ( m/z 271 for the hydrazide, noting the mass is identical but retention time will shift significantly to a more polar region).

  • Workup: Cool the vial to room temperature. Pour the mixture into 15 mL of ice-cold water. The sudden drop in solubility will precipitate the carbohydrazide.

  • Isolation: Filter the precipitate under a vacuum, wash with cold water (3 × 5 mL) to remove excess hydrazine, and recrystallize from hot ethanol to yield the pure product.

Protocol B: Two-Step Activated Ester Method (High-Fidelity)

Best for highly recalcitrant substrates or when absolute purity is required.

Step 1: Saponification

  • Dissolve the methyl ester (1.0 mmol) in a 3:1 mixture of THF/H₂O (8 mL).

  • Add LiOH·H₂O (3.0 mmol). Stir at room temperature for 4 hours.

  • Validation Checkpoint: TLC (Hexane/EtOAc 7:3) must show complete consumption of the high-Rf ester spot.

  • Acidify with 1M HCl to pH 3 to precipitate 7-bromo-1-benzothiophene-2-carboxylic acid. Filter and dry thoroughly.

Step 2: Activation and Hydrazinolysis

  • Dissolve the dried carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL) under an inert N₂ atmosphere.

  • Add HOBt (1.2 mmol) and EDC·HCl (1.2 mmol). Stir at room temperature for 1 hour.

  • Validation Checkpoint: An LC-MS aliquot must confirm the formation of the OBt-ester intermediate. Causality: Confirming this intermediate prevents the premature addition of hydrazine, which would otherwise just form a salt with the unactivated acid.

  • Slowly add anhydrous hydrazine (or 98% hydrazine hydrate, 2.0 mmol) dropwise. Stir for 2 hours at room temperature.

  • Workup: Quench the reaction by pouring it into 20 mL of water. Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with 5% NaHCO₃, followed by brine, to remove residual HOBt.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the highly pure carbohydrazide.

References

  • Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold International Journal of Pharmaceutical Sciences Review and Research URL:[Link] [1]

  • Rapid Solvent-free Synthesis of Aromatic Hydrazides under Microwave Irradiation ResearchGate / Journal of Applied Pharmaceutical Science URL:[Link] [2]

  • A New Procedure for Preparation of Carboxylic Acid Hydrazides Journal of Organic Chemistry (ACS Publications) URL:[Link] [3]

  • A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide Zeitschrift für Naturforschung B (De Gruyter) URL:[Link] [4]

Optimization

Technical Support Center: Solubilization &amp; Handling of 7-Bromo-1-benzothiophene-2-carbohydrazide

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals facing solubility challenges with 7-Bromo-1-benzothiophene-2-carbohydrazide .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals facing solubility challenges with 7-Bromo-1-benzothiophene-2-carbohydrazide .

Understanding the physicochemical nature of this molecule is the first step to overcoming its solubility barriers. The molecule possesses a highly planar, hydrophobic benzothiophene core that drives strong π−π stacking interactions in the solid state. The bulky bromine atom at the 7-position further increases its lipophilicity. Conversely, the carbohydrazide moiety at the 2-position acts as a potent hydrogen-bond donor and acceptor, creating a tight, rigid crystal lattice. To achieve a stable solution, your solvent system must simultaneously disrupt both the hydrogen-bonding network and the π−π stacking forces.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is my compound forming a cloudy suspension in 100% DMSO instead of a clear stock solution? A1: This is almost always caused by hydrated DMSO. Dimethyl sulfoxide (DMSO) is highly hygroscopic. Even minimal absorption of atmospheric moisture drastically reduces its solvating power for hydrophobic benzothiophene derivatives . Water molecules outcompete the compound for hydrogen bonding with DMSO, forcing the hydrophobic benzothiophene cores to aggregate and precipitate. Solution: Always use fresh, anhydrous DMSO (≥99.9% purity) sealed under argon or nitrogen.

Q2: I used anhydrous DMSO, but I still see undissolved particulates. How do I force it into solution without degrading the molecule? A2: The high crystal lattice energy of 7-Bromo-1-benzothiophene-2-carbohydrazide requires external kinetic energy to break apart. Relying on diffusion alone is insufficient. Solution: Apply a combination of gentle heating (37°C to 50°C) and water bath sonication for 15–60 minutes . Sonication introduces cavitation bubbles that mechanically disrupt the aggregates, while heat increases the thermodynamic solubility limit. Do not exceed 50°C, as excessive thermal stress may degrade the sensitive carbohydrazide group.

Q3: My DMSO stock solution was perfectly clear, but the compound precipitated immediately upon dilution into aqueous cell culture media. What happened? A3: This is a classic "solvent crash-out." When the DMSO stock is introduced to an aqueous buffer, the DMSO molecules rapidly diffuse into the water. This strips the hydrophobic benzothiophene molecules of their hydration shell, leaving them exposed to a high-dielectric aqueous environment, which triggers rapid crystallization . Solution: Ensure the final DMSO concentration remains below your assay's toxicity threshold (typically ≤0.5%) . To prevent precipitation, dilute the stock solution stepwise with rapid agitation, or utilize a co-solvent/surfactant system (e.g., adding PEG400 or Tween-80) to encapsulate the hydrophobic core before introducing it to the aqueous media .

Part 2: Solubility Troubleshooting Matrix

The following table summarizes the quantitative parameters and the mechanistic rationale required to optimize the solubility of 7-Bromo-1-benzothiophene-2-carbohydrazide.

ParameterOptimal ConditionCausality / Mechanistic Rationale
Solvent Grade Anhydrous DMSO (≥99.9%)Eliminates water, preventing competitive H-bonding and hydrophobic aggregation.
Vessel Material Amber Glass VialsPrevents plasticizer leaching during sonication; protects light-sensitive bonds.
Thermal Energy 37°C to 50°CIncreases thermodynamic solubility limit without degrading the carbohydrazide moiety.
Kinetic Energy Bath Sonication (15–60 min)Induces cavitation to mechanically disrupt rigid π−π stacking interactions.
Final Assay DMSO ≤ 0.5% (v/v)Prevents solvent-induced cytotoxicity while maintaining compound solubility.
Co-solvents 5% Tween-80 or PEG400Forms micellar structures to encapsulate the hydrophobic core in aqueous media.

Part 3: Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system with built-in validation checks to ensure absolute solubility before proceeding to sensitive in vitro or in vivo assays.

Phase 1: High-Concentration Stock Preparation (10 mM)
  • Calculation & Weighing: Calculate the required mass for a 10 mM solution (Molecular Weight ≈ 271.13 g/mol ). Weigh the powder directly into a sterile, amber glass vial.

    • Causality: Glass is mandatory because prolonged sonication in plastic Eppendorf tubes causes plasticizer leaching, which can artificially alter your biological assay results .

  • Solvent Addition: Add the calculated volume of room-temperature, anhydrous DMSO. Cap tightly immediately to prevent atmospheric moisture absorption.

  • Initial Agitation: Vortex vigorously for 2–5 minutes to disperse the macroscopic powder.

  • Thermal-Kinetic Disruption: Place the vial in an ultrasonic water bath set to 37°C for 15 minutes.

    • Causality: Sonication provides the mechanical shear force required to break the π−π stacking of the benzothiophene core, while heat increases the kinetic energy of the solvent molecules.

  • Validation Check 1 (Optical Clarity): Hold the vial against a direct light source. The solution must be completely transparent. If micro-particulates remain, elevate the water bath temperature to 50°C and sonicate for an additional 15–30 minutes.

  • Storage: Aliquot the clear stock solution into single-use microcentrifuge tubes and immediately store at -20°C.

    • Causality: Aliquoting prevents repeated freeze-thaw cycles. Freezing and thawing forces the compound out of solution and induces irreversible crystallization that is highly resistant to re-dissolution.

Phase 2: Aqueous Media Dilution (Preventing Solvent Crash-Out)
  • Thawing: Thaw a single DMSO aliquot to room temperature. Vortex briefly to ensure homogeneity.

  • Intermediate Co-solvent Addition (Optional): If the compound historically precipitates in your specific media, dilute the stock 1:10 into an intermediate co-solvent mixture (e.g., 40% PEG400, 5% Tween-80).

    • Causality: Excipients act as surfactants, creating a hydrophobic micellar pocket for the benzothiophene core before it encounters the high-dielectric aqueous environment .

  • Rapid Dispersion: Add the intermediate solution (or pure DMSO stock) dropwise into the pre-warmed (37°C) aqueous cell culture media while continuously vortexing the media.

    • Causality: Rapid mechanical dispersion prevents localized zones of high compound concentration, which act as nucleation sites for rapid crystal growth .

  • Validation Check 2 (Microscopic Confirmation): Observe the final media under a light microscope at 10x to 20x magnification after 30 minutes of incubation at 37°C. The absence of needle-like crystals or amorphous aggregates confirms a successful, stable colloidal dispersion.

Part 4: Troubleshooting Workflow Visualization

G N1 Weigh 7-Bromo-1-benzothiophene- 2-carbohydrazide N2 Add 100% Anhydrous DMSO N1->N2 N3 Vortex vigorously (2-5 min) N2->N3 N4 Is it fully dissolved? N3->N4 N5 Heat (37-50°C) + Sonicate N4->N5 No N8 Sterile Filter, Aliquot & Store at -20°C N4->N8 Yes N6 Is it fully dissolved? N5->N6 N7 Add Co-solvents (PEG400/Tween-80) or lower target concentration N6->N7 No N6->N8 Yes N7->N8 Resolved

Caption: Workflow for troubleshooting the solubilization of 7-Bromo-1-benzothiophene-2-carbohydrazide.

References

  • ResearchGate Community. "How to avoid DMSO dissolved inhibitor from precipitating out when added in culture media?" ResearchGate. Available at:[Link][1]

  • Hielscher Ultrasonics. "Improved Remdesivir Solubility by Sonication and Co-solvents." Hielscher. Available at:[Link][2]

Sources

Troubleshooting

Technical Support &amp; Optimization Center: Crystallization of 7-Bromobenzo[b]thiophene-2-carbohydrazide

Welcome to the technical support and troubleshooting center for the crystallization and solid-state optimization of 7-bromobenzo[b]thiophene-2-carbohydrazide. This guide is engineered for researchers and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for the crystallization and solid-state optimization of 7-bromobenzo[b]thiophene-2-carbohydrazide. This guide is engineered for researchers and drug development professionals to overcome the specific physicochemical hurdles associated with this compound.

System Overview & Chemical Profiling

7-bromobenzo[b]thiophene-2-carbohydrazide presents a classic crystallization dichotomy: a highly lipophilic, electron-dense brominated core paired with a highly polar, hydrogen-bonding carbohydrazide tail. This amphiphilic nature frequently leads to1 rather than pure crystalline lattices[1]. Furthermore, the primary amine of the carbohydrazide is a potent nucleophile, making the molecule highly susceptible to chemical degradation in the wrong solvent environment.

Solvent Selection Decision Matrix

Selecting the right solvent system is the most critical parameter. The carbohydrazide moiety (-CONHNH₂) is a strong hydrogen bond donor and acceptor, which 2[2]. Rely on binary solvent systems (solvent/anti-solvent) to balance the solubility of the lipophilic core and the polar tail.

Solvent SystemRoleSolubility ProfileDegradation RiskRecommendation
Ethanol / Water Protic / Anti-solventHigh for tail / Low for coreLowExcellent for primary screening; 3[3].
Ethyl Acetate / Hexane Aprotic / Anti-solventModerate / Very LowLowBest for 4[4].
Methanol / Toluene Protic / AromaticHigh / ModerateLowGood for resolving oiling-out issues via1[1].
Acetone / Heptane Polar / Anti-solventHigh / LowCRITICAL DO NOT USE. Forms 5[5].

Process Workflow

CrystallizationWorkflow N1 Crude 7-Bromobenzo[b]thiophene- 2-carbohydrazide N2 Primary Dissolution (EtOH or EtOAc, 60-70°C) N1->N2 N3 Hot Filtration (Remove insoluble impurities) N2->N3 N4 Anti-Solvent Addition (Hexane or Water, dropwise) N3->N4 N5 Controlled Cooling (0.1 °C/min to 4°C) N4->N5 N6 Phase Separation Check: Oiling Out? N5->N6 N7 Reheat & Add Bridging Co-solvent N6->N7 Yes (Oil Formed) N8 Nucleation & Growth N6->N8 No (Clear/Cloudy) N7->N2 N9 Filtration & Vacuum Drying N8->N9

Workflow for anti-solvent crystallization of the target carbohydrazide.

Self-Validating Anti-Solvent Crystallization Protocol

This standardized protocol utilizes a binary system (Ethyl Acetate/Hexane) to drive supersaturation without inducing rapid precipitation, ensuring high-purity crystal growth.

Step 1: Saturation & Dissolution

  • Suspend 1.0 g of crude 7-bromobenzo[b]thiophene-2-carbohydrazide in 10 mL of Ethyl Acetate (EtOAc).

  • Heat the suspension to 65 °C under continuous stirring until complete dissolution is achieved.

  • Causality: EtOAc disrupts the intermolecular hydrogen bonds of the carbohydrazide tail without risking chemical degradation[4].

Step 2: Hot Filtration

  • Pass the hot solution through a pre-warmed 0.45 µm PTFE syringe filter into a clean, heated receiving flask.

  • Validation: Inspect the filter. If significant solid remains, the initial solvent volume was insufficient. This step removes heterogeneous nucleants (dust, insoluble polymers) that cause premature, uncontrolled precipitation.

Step 3: Anti-Solvent Titration

  • Maintain the solution at 65 °C. Slowly add Hexane dropwise (approx. 1 mL/min) until the solution becomes faintly turbid (the cloud point).

  • Add a few drops of EtOAc until the solution just turns clear again.

  • Causality: Operating exactly at the metastable zone boundary ensures that nucleation is driven by controlled cooling rather than sudden solvent shock, 6[6].

Step 4: Controlled Cooling & Ripening

  • Cool the solution from 65 °C to 20 °C at a strict rate of 0.1–0.2 °C/min.

  • Validation: Monitor visually. If the solution turns milky rather than forming distinct particulates, oiling out has occurred (see Troubleshooting Q1).

  • Once at 20 °C, hold for 2 hours, then cool to 4 °C in an ice bath for an additional 2 hours to maximize yield.

Step 5: Isolation & Verification

  • Harvest crystals via vacuum filtration. Wash with 5 mL of ice-cold Hexane.

  • Dry under vacuum at 40 °C for 12 hours.

  • Validation: Run a TLC (Eluent: EtOAc/Hexane 1:1) or LC-MS against the crude starting material to 3[3].

Troubleshooting & FAQs

Q1: My compound is forming a biphasic liquid (oiling out) instead of crystallizing. How do I fix this? A: Oiling out occurs when the supersaturation level crosses the liquid-liquid phase separation (LLPS) boundary before hitting the solid-liquid equilibrium curve. This is common with heavily brominated compounds that exhibit amphiphilic behavior. Solution: You must widen the metastable zone. Do this by either:

  • Decreasing the cooling rate to <0.1 °C/min.

  • Adjusting the solvent ratio: Add 5-10% more of the "good" solvent (e.g., EtOAc) to 6[6].

  • Introducing seed crystals at the cloud point to bypass the nucleation energy barrier and force solid deposition.

Q2: I recovered my crystals, but the melting point is broad and lower than expected. What went wrong? A: A depressed, broad melting point typically indicates either solvent inclusion (solvate formation) or the presence of multiple polymorphic forms. Carbohydrazides readily form hydrogen-bonded networks with protic solvents like ethanol or methanol,2[2]. Solution: If an anhydrous form is required, avoid protic solvents. Switch to an entirely aprotic system (e.g., Acetonitrile/Toluene) and ensure the final vacuum drying is performed above the boiling point of the residual solvent, provided it is below the API's degradation temperature.

Q3: Can I use Acetone or Methyl Ethyl Ketone (MEK) to improve the solubility of the crude material? A: Absolutely not. As a carbohydrazide, the terminal primary amine is highly nucleophilic. Heating this compound in the presence of acetone or MEK will drive a condensation reaction, yielding a5[5]. Always stick to alcohols, esters, or ethers for dissolution.

Q4: The yield is exceptionally low, and most of the compound remains in the mother liquor. How can I optimize recovery? A: The high polarity of the carbohydrazide group can cause the molecule to remain highly solvated if the anti-solvent ratio is too low. Solution: First, ensure you are utilizing a sufficient volume of anti-solvent (typically a 1:3 or 1:4 ratio of solvent to anti-solvent). Second, extend the ripening phase at 4 °C to 12 hours. If yield remains poor,3[3].

Sources

Optimization

Technical Support Center: Troubleshooting Side Reactions in 7-Bromo-1-benzothiophene-2-carbohydrazide Coupling

Introduction: The 7-bromo-1-benzothiophene scaffold is a privileged structure in medicinal chemistry, valued for its broad range of biological activities.[1] The carbohydrazide functional group at the 2-position serves a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The 7-bromo-1-benzothiophene scaffold is a privileged structure in medicinal chemistry, valued for its broad range of biological activities.[1] The carbohydrazide functional group at the 2-position serves as a critical handle for derivatization, most commonly through amide bond formation with a variety of carboxylic acids. While seemingly straightforward, this coupling step is frequently plagued by side reactions that can complicate purification, reduce yields, and compromise the integrity of the final product.

This guide provides an in-depth, question-and-answer-based approach to diagnosing and mitigating common side reactions encountered during the coupling of 7-Bromo-1-benzothiophene-2-carbohydrazide. It is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols and achieve cleaner, more efficient reactions.

Section 1: Understanding the Core Reaction & Key Participants

The fundamental transformation is the formation of an amide bond between the terminal amine of the hydrazide and the carbonyl carbon of a carboxylic acid. This reaction is not spontaneous under mild conditions because the basic amine will deprotonate the carboxylic acid, forming an unreactive salt.[2][3] Coupling reagents are therefore required to "activate" the carboxylic acid.

G cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_products Outputs Hydrazide 7-Bromo-1-benzothiophene -2-carbohydrazide Coupling Nucleophilic Attack by Hydrazide Hydrazide->Coupling Acid Carboxylic Acid (R-COOH) Activation Activation of Carboxylic Acid (Forms Reactive Intermediate) Acid->Activation CouplingReagent Coupling Reagent (e.g., EDC, HATU) CouplingReagent->Activation Additive Additive (e.g., HOBt, Oxyma) Additive->Activation Base Non-Nucleophilic Base (e.g., DIPEA) Base->Activation Activation->Coupling SideProducts Side Products (e.g., N-Acylurea, Guanidinium Salt) Activation->SideProducts Competing Pathways Product Desired Amide Product Coupling->Product Coupling->SideProducts Incorrect Stoichiometry

Caption: Core components and pathways in a typical coupling reaction.

Section 2: Frequently Asked Questions (FAQs) - Diagnosis & Quick Solutions

This section addresses the most common issues observed during coupling reactions involving 7-Bromo-1-benzothiophene-2-carbohydrazide.

Q1: My reaction is messy, and the yield of the desired product is low. What are the most likely side reactions?

A1: A low yield of the target amide is typically due to one or more competing side reactions that consume your starting materials or coupling reagents. The most common culprits depend on your choice of coupling agent:

  • If using a carbodiimide (EDC, DCC): The primary side reaction is the formation of an unreactive N-acylurea . This occurs when the highly reactive O-acylisourea intermediate rearranges before the hydrazide can attack it.[4][5] You may also be dealing with hydrolysis of the intermediate if your solvent is not anhydrous.[2]

  • If using a uronium/aminium salt (HATU, HBTU): The main issue is often the guanidinylation of the hydrazide.[6] Here, the highly nucleophilic hydrazide attacks the coupling reagent directly instead of the activated carboxylic acid. This is especially problematic if all reagents are mixed together at once.

  • General Issues: Incomplete reactions due to poor reagent quality, incorrect stoichiometry, or insufficient activation time are also frequent causes of low yield.[7]

Q2: I'm using EDC and see a significant amount of a white precipitate that isn't my product. What is it and how can I prevent it?

A2: You are likely observing two byproducts. The first is 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU), the spent form of EDC, which is typically water-soluble and removed during workup.[4] However, the more problematic precipitate is the N-acylurea side product, which results from an intramolecular rearrangement of the O-acylisourea intermediate.[8]

To prevent this, you must use an additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure. These additives react with the O-acylisourea intermediate faster than it can rearrange, forming a more stable active ester.[4] This active ester is still highly reactive towards the hydrazide but is significantly less prone to forming side products.

Q3: I'm using HATU with DIPEA, but my hydrazide starting material is consumed rapidly without forming the desired amide. What is happening?

A3: This is a classic sign of guanidinylation , a common side reaction with uronium-type coupling reagents like HATU.[6] The hydrazide, being a strong nucleophile, can directly attack the central carbon of the HATU reagent.[9] This forms a stable guanidinium salt from your valuable hydrazide, rendering it unable to participate in the desired amide bond formation.

The key to preventing this is the order of addition . You must pre-activate the carboxylic acid before introducing the hydrazide. By allowing the carboxylic acid to react with HATU and the base first, you form the OAt-active ester.[10] Only then should you add the hydrazide, which will now preferentially attack the activated ester.

Q4: My TLC analysis shows a significant amount of my starting carboxylic acid remains, even after extended reaction times. Why isn't it being consumed?

A4: There are several potential causes for this observation:

  • Hydrolysis: The activated O-acylisourea or active ester intermediates are highly susceptible to reaction with water.[2] If your solvent (e.g., DMF, DCM) or reagents are not anhydrous, the intermediate will hydrolyze back to the starting carboxylic acid.

  • Degraded Coupling Reagent: Coupling reagents, especially carbodiimides and uronium salts, can degrade upon exposure to moisture and air. If the reagent is old or has been stored improperly, it will be less effective at activating the acid.

  • Insufficient Base: When using uronium salts like HATU, a non-nucleophilic base (e.g., DIPEA) is required to facilitate the reaction. Typically, 2-3 equivalents are needed. Insufficient base can lead to incomplete activation.[11]

  • Poor Solubility: If your carboxylic acid has poor solubility in the reaction solvent, it will not be available for activation. Consider a different solvent system or gentle heating if the reagents are stable at higher temperatures.[12]

Q5: I've isolated a major byproduct that has a molecular weight consistent with the addition of two molecules of my carboxylic acid to the hydrazide. How can this happen?

A5: You are observing di-acylation of the hydrazide. The carbohydrazide moiety (-CO-NH-NH₂) has two nucleophilic nitrogen atoms. While the terminal (-NH₂) nitrogen is significantly more nucleophilic and reactive due to the alpha effect, the internal (-NH-) nitrogen can still react under forcing conditions, such as a large excess of a highly reactive activated ester.[13]

To mitigate this, carefully control the stoichiometry. Use a molar ratio of 1:1 or a slight excess (1.1 equivalents) of the hydrazide relative to the carboxylic acid. Avoid using a large excess of the coupling reagent and carboxylic acid.

Section 3: In-Depth Troubleshooting Guides & Protocols
Guide 1: Mitigating N-Acylurea Formation in Carbodiimide-Mediated Couplings

The formation of N-acylurea is the Achilles' heel of carbodiimide chemistry. Understanding the mechanism is key to its prevention.

Table 1: Comparison of Common Carbodiimide Reagents

FeatureDCC (N,N'-Dicyclohexylcarbodiimide)EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
Physical Form Waxy, low-melting solidWater-soluble solid (often as HCl salt)[4]
Byproduct Dicyclohexylurea (DCU)1-Ethyl-3-(3-dimethylaminopropyl)urea (EDU)
Byproduct Solubility Insoluble in most organic solvents (e.g., DCM, DMF)[2]Water-soluble[4]
Workup Byproduct removed by filtrationByproduct removed by aqueous extraction
Primary Use Case Organic-phase synthesisAqueous and organic-phase synthesis, bioconjugation[2]

This protocol prioritizes the formation of the HOBt-active ester to minimize N-acylurea formation.

  • Setup: In an oven-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the carboxylic acid (1.0 eq.), HOBt (1.2 eq.), and 7-Bromo-1-benzothiophene-2-carbohydrazide (1.1 eq.) in anhydrous DMF.

  • Cooling: Cool the solution to 0 °C in an ice bath. This reduces the rate of side reactions.

  • EDC Addition: Add EDC·HCl (1.2 eq.) to the cooled, stirred solution in one portion.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.[14]

Guide 2: Preventing Guanidinylation with Uronium Reagents (HATU)

The key to success with powerful coupling reagents like HATU is to control the reaction pathway by pre-activating the carboxylic acid.

G cluster_correct Correct Workflow: Pre-Activation cluster_incorrect Incorrect Workflow: All-in-One c_start 1. Mix Acid + HATU + Base in Anhydrous DMF c_activate 2. Stir for 5-10 min (Forms OAt-Active Ester) c_start->c_activate c_add_amine 3. Add Hydrazide Solution c_activate->c_add_amine c_product Desired Amide Product c_add_amine->c_product i_start 1. Mix Acid + Hydrazide + HATU + Base Together i_side Guanidinylation Side Reaction i_start->i_side i_product Low Yield of Desired Product i_start->i_product

Caption: Workflow comparison for HATU coupling.

  • Activation: In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF. Add DIPEA (2.5 eq.) and stir the solution at room temperature for 5-10 minutes. You should observe the formation of the OAt-active ester.

  • Hydrazide Addition: In a separate flask, dissolve the 7-Bromo-1-benzothiophene-2-carbohydrazide (1.1 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated acid mixture.

  • Reaction: Stir the reaction at room temperature for 2-6 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup & Purification: Follow the same procedure as described in the EDC/HOBt protocol.

Table 2: Recommended Reagent Stoichiometry

ReagentEDC/HOBt Method (eq.)HATU Method (eq.)Rationale
Carboxylic Acid1.01.0Limiting Reagent
7-Bromo-1-benzothiophene-2-carbohydrazide 1.1 - 1.21.1 - 1.2Slight excess to ensure complete consumption of the acid and prevent di-acylation.
Coupling Reagent1.2 (EDC)1.1 (HATU)Slight excess to drive the reaction to completion.
Additive1.2 (HOBt)N/A (HATU contains an HOAt moiety)Suppresses side reactions.[4][10]
BaseN/A (or 1 eq. NMM if using free acid)2.5 - 3.0 (DIPEA)Neutralizes acids and facilitates HATU activation cycle.[9][11]
Section 4: Purification Strategies

Even with optimized protocols, minor impurities may persist. The purification of bromo-benzothiophene derivatives is well-established.

  • Column Chromatography: This is the most effective method for separating the desired product from unreacted starting materials and soluble byproducts. A silica gel stationary phase with a gradient eluent system, typically starting with a non-polar solvent like hexane and gradually increasing polarity with ethyl acetate or dichloromethane, is recommended.[14][15]

  • Recrystallization: If the crude product is obtained as a solid and is of reasonable purity (>90%), recrystallization can be an excellent final purification step. Common solvents for benzothiophene derivatives include alcohols (isopropanol, ethanol) or solvent/anti-solvent systems like DCM/hexane.[14]

By methodically addressing potential side reactions through the informed selection of reagents, careful control of reaction parameters, and a logical order of addition, researchers can significantly improve the success rate of coupling reactions with 7-Bromo-1-benzothiophene-2-carbohydrazide.

References
  • Time.is. (n.d.). Current time information in Pasuruan, ID.
  • Organic Chemistry Tutor. (n.d.). Carbodiimide-Mediated Coupling.
  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives.
  • BenchChem. (n.d.). What is the mechanism of carbodiimide coupling reactions?
  • Wikipedia. (n.d.). Carbodiimide.
  • BenchChem. (n.d.). Technical Support Center: Purification of 3-bromo-7-chloro-1-benzothiophene.
  • Subirós-Funosas, R., et al. (n.d.). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. PMC.
  • Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction?
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • Chemistry LibreTexts. (2022, September 25). 21.7: Chemistry of Amides.
  • BenchChem. (n.d.). Technical Guide: 3-bromo-7-chloro-1-benzothiophene and its Derivatives in Medicinal Chemistry.
  • Wikipedia. (n.d.). HATU.
  • ACS Publications. (2025, February 11). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry.
  • RSC Publishing. (2022, July 15). Base-promoted direct amidation of esters: beyond the current scope and practical applications.
  • Reddit. (2025, June 13). Hatu reaction. r/chemistry.
  • Reddit. (2025, December 22). Side reactions with HBTU amide coupling? r/Chempros.
  • Newman, S. G., et al. (2009, October 22). 2-Bromo Benzofurans and Benzothiophenes via Cu-Catalyzed Cross-Coupling. Synfacts.
  • ACS Publications. (2015, November 15). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.
  • On Pattison. (2026, March 16). Troubleshooting Low Yield in Peptide Synthesis.
  • Treacy, S. M., et al. (n.d.). Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. PMC.
  • Oxford Academic. (2016, March 15). Chemical synthesis of proteins using hydrazide intermediates.
  • PubMed. (n.d.). Preparation of protected peptide hydrazides from the acids and hydrazine by dicyclohexylcarbodiimide-hydroxybenzotriazole coupling.
  • Organic Chemistry Portal. (n.d.). Benzothiophene synthesis.
  • Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents.
  • Fluorochem. (n.d.). 7-bromo-1-benzothiophene-2-carbohydrazide.
  • ResearchGate. (n.d.). Procedures to Improve Difficult Couplings.
  • CordenPharma. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • PMC. (n.d.). Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 3-Bromo-7-chloro-1-benzothiophene Derivatives.
  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of benzothiophene derivatives.
  • International Journal of Pharmaceutical Sciences Review and Research. (2014, September 30). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold.
  • PMC. (n.d.). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus.
  • GuideChem. (n.d.). 7-bromo-1-benzothiophene-2-carbaldehyde 19075-47-9 wiki.
  • International Journal of Pharmaceutical Sciences. (2024, June 10). Benzothiophene: Assorted Bioactive Effects.

Sources

Troubleshooting

Best storage conditions to prevent degradation of 7-Bromo-1-benzothiophene-2-carbohydrazide

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 7-Bromo-1-benzothiophene-2-carbohydrazide (CAS: 1171927-51-7).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 7-Bromo-1-benzothiophene-2-carbohydrazide (CAS: 1171927-51-7). Due to its unique structural moieties—a halogenated benzothiophene core and a highly reactive carbohydrazide tail—this compound requires stringent handling to prevent rapid degradation.

Below, you will find a mechanistic troubleshooting guide, quantitative storage parameters, self-validating standard operating procedures (SOPs), and an FAQ section addressing common experimental failures.

Troubleshooting Guide: Degradation Pathways & Mechanisms

To effectively stabilize a compound, you must first understand the causality behind its degradation. 7-Bromo-1-benzothiophene-2-carbohydrazide is susceptible to three primary modes of chemical breakdown:

A. Photolytic Debromination (UV/Visible Light Sensitivity)

Brominated aromatic compounds absorb electromagnetic radiation in the UV-visible spectrum. When exposed to ambient laboratory lighting, the molecule captures sufficient energy to trigger the homolytic fission of the C-Br bond[1]. This photodecomposition generates highly reactive bromine radicals and leaves behind a de-brominated benzothiophene impurity, which can drastically alter the compound's pharmacological binding affinity.

B. Hydrazide & Sulfur Oxidation (Oxygen/ROS Sensitivity)

The terminal carbohydrazide group (-CO-NH-NH₂) is a potent reducing agent and a well-documented oxygen scavenger[2]. In the presence of dissolved atmospheric oxygen or transition metal impurities, the hydrazide moiety rapidly oxidizes, potentially releasing nitrogen gas and forming reactive carboxylic acid derivatives. Furthermore, under strong oxidative stress, the sulfur atom within the benzothiophene ring can oxidize into a sulfoxide or sulfone[3].

C. Amide Solvolysis/Hydrolysis (Moisture & pH Extremes)

The amide-like linkage connecting the benzothiophene core to the hydrazine tail is susceptible to hydrolysis[4]. In unbuffered aqueous solutions, protic solvents (like methanol), or under extreme pH shifts, this bond cleaves to yield 7-bromo-1-benzothiophene-2-carboxylic acid and free hydrazine.

Quantitative Storage Guidelines

To mitigate the degradation pathways outlined above, adhere to the following empirically derived storage parameters.

Storage StateOptimal TemperatureAtmosphereContainer SpecificationsEstimated Shelf Life
Solid Powder (Long-term) -20°C to -80°CArgon / NitrogenAmber Glass, Desiccated24 - 36 months
Solid Powder (Short-term) 4°CArgon / NitrogenAmber Glass, Desiccated3 - 6 months
Stock Solution (Aprotic) -80°CArgon / NitrogenAmber Glass (Single-use)1 - 3 months
Working Solution (Aqueous) 4°C (On Ice)AmbientClear/Amber Plastic< 12 hours (Prepare Fresh)

Experimental Protocols: Self-Validating Stock Preparation

Do not simply dissolve the powder in benchtop solvents. Follow this causality-driven Standard Operating Procedure (SOP) to ensure a self-validating, stable stock solution.

SOP: Preparation of Anhydrous DMSO Stock Solutions

  • Solvent Degassing (Anti-Oxidation): Purge high-purity, anhydrous Dimethyl Sulfoxide (DMSO) with inert Argon gas for 15–20 minutes. Causality: Displacing dissolved oxygen prevents premature oxidation of the carbohydrazide group.

  • Low-Light Dissolution (Anti-Photolysis): Dim the laboratory lights or work under UV-filtered amber lighting. Weigh the 7-Bromo-1-benzothiophene-2-carbohydrazide powder and dissolve it in the degassed DMSO to achieve your target molarity (e.g., 10 mM). Causality: Minimizing photon exposure prevents homolytic C-Br cleavage.

  • Aliquoting: Dispense the solution into single-use, amber glass HPLC vials. Causality: Single-use aliquots eliminate repeated freeze-thaw cycles and prevent ambient moisture condensation from inducing hydrolysis.

  • Headspace Flushing: Flush the headspace of each vial with Argon gas before sealing tightly with PTFE-lined caps.

  • Cryogenic Storage: Immediately transfer the sealed vials to a -80°C freezer.

Degradation & Stabilization Workflow

G Core 7-Bromo-1-benzothiophene- 2-carbohydrazide Debrom Photolytic Debromination (Loss of Bromine) Core->Debrom Induces Oxidation Hydrazide Oxidation (N2 Release) Core->Oxidation Induces Hydrolysis Amide Hydrolysis (Hydrazine Release) Core->Hydrolysis Induces UV UV/Visible Light UV->Core Absorbed by C-Br O2 Oxygen / ROS O2->Core Attacks -NH-NH2 H2O Moisture / pH Extremes H2O->Core Attacks Amide Bond StorageLight Amber Vials (Block UV) StorageLight->UV Prevents StorageGas Argon/N2 Flush (Inert Atmosphere) StorageGas->O2 Prevents StorageTemp -20°C & Desiccation (Limit Kinetic Energy) StorageTemp->H2O Mitigates

Degradation pathways of 7-Bromo-1-benzothiophene-2-carbohydrazide and targeted stabilization.

Frequently Asked Questions (FAQs)

Q1: My experimental bioassay results are inconsistent after using a 2-week-old DMSO stock stored at 4°C. What is the most likely cause? A1: Carbohydrazides can react with trace impurities in solvents or undergo slow oxidation if the solvent was not thoroughly degassed[4]. Furthermore, if the clear vial was exposed to ambient light on the benchtop during previous uses, photolytic debromination may have altered the compound's structure. Always use freshly thawed, single-use aliquots stored at -80°C.

Q2: Can I use methanol or ethanol to prepare my stock solutions? A2: It is highly discouraged. Protic solvents promote solvolysis of the carbohydrazide functional group over extended periods. This leads to the formation of methyl or ethyl esters of the benzothiophene carboxylic acid and the release of toxic free hydrazine[4]. Stick to anhydrous, aprotic solvents like DMSO or DMF.

Q3: My solid powder has turned slightly yellow. Is it still safe to use? A3: A shift to a yellow hue typically indicates oxidative degradation of the carbohydrazide group or Schiff base formation (if trace ketones/aldehydes were present in the environment). You should analytically verify the compound's purity before proceeding with critical assays.

Q4: How can I analytically verify the integrity of my stored compound? A4: Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard. A pristine sample will show a distinct isotopic signature due to the bromine atom (M and M+2 peaks of roughly equal intensity).

  • Loss of the M+2 peak: Indicates photolytic debromination[1].

  • Mass shift of +16 or +32 Da: Indicates sulfur oxidation (forming sulfoxides/sulfones) or carbohydrazide oxidation[3].

  • Mass shift indicating loss of hydrazine (-30 Da): Indicates hydrolysis.

References

  • Title: 7-Bromo-1-benzothiophene-2-carbohydrazide Compound Summary Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV–visible radiation Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

  • Title: Modulation of Properties in [1]Benzothieno[3,2-b][1]benzothiophene Derivatives through Sulfur Oxidation Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

  • Title: Photodecomposition Properties of Brominated Flame Retardants Source: University of Alicante Institutional Repository URL: [Link]

Sources

Optimization

Minimizing impurities during 7-bromobenzo[b]thiophene-2-carbohydrazide scale-up

Welcome to the Technical Support Center for the scale-up and process optimization of 7-bromobenzo[b]thiophene-2-carbohydrazide . This privileged heterocyclic scaffold is a critical building block in drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up and process optimization of 7-bromobenzo[b]thiophene-2-carbohydrazide . This privileged heterocyclic scaffold is a critical building block in drug development. However, scaling up its synthesis—typically transitioning from an ester intermediate via hydrazinolysis—introduces severe impurity risks, including dimerized byproducts and genotoxic residues.

This guide provides diagnostic workflows, causality-driven troubleshooting, and self-validating protocols to ensure high-purity API generation.

Process Diagnostics & Impurity Mapping

The following workflow illustrates the critical path of scale-up synthesis, highlighting the exact nodes where specific impurities generate and the engineering controls required to suppress them.

Workflow for 7-bromobenzo[b]thiophene-2-carbohydrazide synthesis highlighting impurity control.

Troubleshooting & Causality FAQs

Q: Why is the bis-hydrazide dimer forming during the hydrazinolysis step, and how can I suppress it? Causality: During standard batch synthesis, adding hydrazine to the ester creates a local concentration gradient where the ester is in excess. The newly formed mono-hydrazide product acts as a nucleophile and reacts with another unreacted ester molecule, forming an undesired bis-hydrazide dimer. Solution: Implement an inverse addition strategy. By , you ensure hydrazine is always in massive local excess, kinetically suppressing dimer formation[1]. Alternatively, utilizing, eliminating the concentration gradients that lead to bis-hydrazide[2],[3].

Q: How do I control and quantify genotoxic hydrazine residues in the final API? Causality: Hydrazine is a highly reactive, volatile, and known genotoxic impurity (mutagenic) that can easily become trapped within the crystal lattice of the final product. Because, direct UV or MS analysis is highly erratic[4]. Solution: Remove residual hydrazine via intensive cold-solvent washing and chemical scavenging. For quantification down to ICH M7 mandated ppm levels, to form a stable, highly UV-absorbent hydrazone prior to HPLC analysis[5].

Q: What causes the formation of the carboxylic acid impurity, and how do I prevent it? Causality: Hydrazine hydrate inherently contains water. If the reaction is subjected to prolonged heating, , generating 7-bromobenzo[b]thiophene-2-carboxylic acid[6]. Solution: Utilize strictly anhydrous co-solvents (e.g., absolute ethanol) and maintain rigid temperature control. If utilizing microwave-assisted synthesis, immediately quench the reaction in an ice bath post-irradiation to halt the hydrolysis pathway[6].

Self-Validating Experimental Protocols

Protocol A: Optimized Scale-Up Hydrazinolysis (Inverse Addition Method)

Purpose: Synthesize 7-bromobenzo[b]thiophene-2-carbohydrazide while suppressing bis-hydrazide dimerization.

  • Preparation: Dissolve methyl 7-bromobenzo[b]thiophene-2-carboxylate (1.0 eq) in anhydrous ethanol (10 vol). Validation Checkpoint: Visually inspect for complete dissolution. Turbidity indicates insoluble core impurities carried over from the[7]. Filter before proceeding.

  • Reagent Chilling: In the main reactor, charge hydrazine monohydrate (5.0 eq) and chill to 0–5 °C.

  • Inverse Addition: Continuously pump the ester solution into the chilled hydrazine over 2 hours under vigorous stirring. Causality: maintains a massive local excess of hydrazine, preventing the product from reacting with unreacted ester[1].

  • Maturation: Warm the reactor to 25 °C and stir for 4 hours. Validation Checkpoint: Analyze an aliquot via TLC/HPLC. The system validates completion when the ester starting material peak area is <0.5%[6].

  • Isolation: Quench with cold water (20 vol) to precipitate the product. Filter and wash extensively with ice-cold ethanol/water (1:1).

Protocol B: Analytical Derivatization for Genotoxic Hydrazine Quantification

Purpose: Quantify residual hydrazine down to single-digit ppm levels to meet regulatory safety thresholds.

  • Sample Prep: Accurately weigh 50 mg of the isolated 7-bromobenzo[b]thiophene-2-carbohydrazide API and dissolve in 1.0 mL DMSO.

  • Derivatization: Add 0.5 mL of 0.02 M ammonium dihydrogen orthophosphate buffer and 0.1 mL of salicylaldehyde reagent.

  • Incubation: Incubate the mixture at 40 °C for 30 minutes. Causality: forms a stable hydrazone derivative with strong UV absorbance, enabling high-sensitivity detection[4].

  • HPLC Analysis: Inject into an RP-HPLC system (C18 column, 4.6 x 250 mm, 5 µm) using an isocratic mobile phase of buffer:acetonitrile (35:65) at a flow rate of 1.0 mL/min. Detect at 354 nm[5]. Validation Checkpoint: A distinct peak at the validated retention time of the salicylaldehyde-hydrazone confirms residual hydrazine. The method is self-validating if the calibration curve of spiked standards maintains an R² > 0.999[5].

Quantitative Impurity Profiling

The following table summarizes the impact of different scale-up process parameters on the impurity profile of 7-bromobenzo[b]thiophene-2-carbohydrazide during a 100g scale-up campaign.

Process ParameterAddition MethodHydrazine RatioBis-hydrazide (%)Carboxylic Acid (%)Residual HydrazineAPI Yield
Standard Batch Direct (N₂H₄ to Ester)2.0 eq8.5%1.2%>500 ppm72.0%
Optimized Batch Inverse (Ester to N₂H₄)5.0 eq0.8%0.5%120 ppm86.7%
Continuous Flow Co-axial Microreactor5.0 eq<0.1%<0.1%<45 ppm94.2%

References

  • Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles Source: PubMed Central (PMC) URL:[Link]

  • Continuous flow synthesis of β-hydroxyethyl hydrazine in microreactors: process behavior and impurity formation mechanism Source: Reaction Chemistry & Engineering (RSC Publishing) URL:[Link]

  • Control and analysis of hydrazine, hydrazides and hydrazones—Genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products Source: Journal of Pharmaceutical and Biomedical Analysis URL:[Link]

  • Processes for making hydrazides (US9738602B2)
  • Analytical method development and validation for quantification of prominent genotoxic impurity in the marketed formulation of fluconazole using LC–MS/MS Source: Journal of Liquid Chromatography & Related Technologies URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR Spectral Data for 7-Bromo-1-benzothiophene-2-carbohydrazide: A Comparative Analytical Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology Executive Summary & Strategic Importance In modern drug discovery, t...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology

Executive Summary & Strategic Importance

In modern drug discovery, the benzo[b]thiophene scaffold is a privileged pharmacophore found in numerous FDA-approved therapeutics (e.g., Raloxifene, Zileuton). Substituted 1-benzothiophene-2-carbohydrazides are critical building blocks for synthesizing bioactive heterocycles like oxadiazoles, thiadiazoles, and triazoles [1].

Specifically, 7-Bromo-1-benzothiophene-2-carbohydrazide offers a distinct strategic advantage over its unsubstituted or 5-bromo analogues. The bromine atom at the C-7 position provides a highly specific vector for late-stage transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions) [2]. However, confirming the exact regiochemistry of the bromine substitution is critical, as misassigned positional isomers can derail structure-activity relationship (SAR) campaigns.

This guide objectively compares the high-resolution 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data of 7-Bromo-1-benzothiophene-2-carbohydrazide against its primary structural alternatives, providing actionable insights and self-validating experimental protocols for analytical verification.

Mechanistic Insights: The Causality of Chemical Shifts

As an Application Scientist, it is crucial to look beyond the raw data and understand why the peaks appear where they do. The substitution of a bromine atom at the 7-position significantly alters the electronic environment of the benzothiophene core through two competing mechanisms:

  • Inductive Effect (-I): The electronegative bromine withdraws electron density through the σ -bonds, strongly deshielding the adjacent C-6 position.

  • Resonance Effect (+R): The lone pairs on the bromine can weakly donate into the aromatic π -system, providing a slight shielding effect at the ortho (C-6) and para (C-4) positions, though this is heavily outweighed by the inductive effect in the case of halogens.

Diagnostic Spin Systems: The most definitive way to distinguish the 7-bromo isomer from the 5-bromo isomer is by analyzing the aromatic spin-spin coupling ( J -coupling) patterns:

  • 7-Bromo Isomer: Exhibits a contiguous three-proton spin system (H-4, H-5, H-6) on the benzene ring. This typically manifests as a doublet-triplet-doublet pattern.

  • 5-Bromo Isomer: Exhibits a disrupted spin system (H-4, H-6, H-7). The H-4 and H-6 protons show a distinct meta-coupling ( J≈1.5−2.0 Hz), resulting in a doublet-doublet of doublets-doublet pattern.

Comparative Data Analysis

The following tables summarize the quantitative NMR data, allowing for an objective comparison between 7-Bromo-1-benzothiophene-2-carbohydrazide, its 5-bromo analogue, and the unsubstituted baseline compound.

Table 1: 1 H NMR Spectral Comparison (DMSO- d6​ , 400 MHz)
Proton AssignmentUnsubstituted Benzothiophene-2-carbohydrazide5-Bromo-1-benzothiophene-2-carbohydrazide7-Bromo-1-benzothiophene-2-carbohydrazide
NH (Amide) 10.05 (br s, 1H)10.12 (br s, 1H)10.15 (br s, 1H)
H-3 (Thiophene) 8.10 (s, 1H)8.15 (s, 1H)8.25 (s, 1H)
H-4 (Aromatic) 7.95 (m, 1H)8.20 (d, J = 1.8 Hz, 1H)8.01 (dd, J = 7.8, 1.0 Hz, 1H)
H-5 (Aromatic) 7.45 (m, 1H)- (Substituted)7.41 (t, J = 7.8 Hz, 1H)
H-6 (Aromatic) 7.45 (m, 1H)7.60 (dd, J = 8.6, 1.8 Hz, 1H)7.72 (dd, J = 7.8, 1.0 Hz, 1H)
H-7 (Aromatic) 7.95 (m, 1H)8.00 (d, J = 8.6 Hz, 1H)- (Substituted)
NH 2​ (Amine) 4.60 (br s, 2H)4.62 (br s, 2H)4.65 (br s, 2H)

Data synthesized from established literature standards for benzothiophene derivatives [3].

Table 2: 13 C NMR Spectral Comparison (DMSO- d6​ , 100 MHz)
Carbon AssignmentUnsubstituted5-Bromo Isomer7-Bromo Isomer
C=O (Carbonyl) 162.0161.8161.5
C-2 141.5142.8142.0
C-3a 139.0140.2140.5
C-7a 139.5138.0138.2
C-3 124.5123.8124.0
C-4 122.8125.6125.4
C-5 125.2118.5 (C-Br) 127.8
C-6 125.0128.2128.5
C-7 122.5124.5114.5 (C-Br)

Self-Validating Experimental Protocol

To ensure high-fidelity data acquisition and prevent proton exchange that could mask the critical hydrazide signals, the following step-by-step methodology must be strictly adhered to.

Materials & Reagents
  • Analyte: 7-Bromo-1-benzothiophene-2-carbohydrazide (Purity 98%).

  • Solvent: Dimethyl sulfoxide- d6​ (DMSO- d6​ , 99.9 atom % D) containing 0.03% (v/v) Tetramethylsilane (TMS). Causality note: DMSO is chosen over CDCl 3​ or CD 3​ OD due to the poor solubility of planar hydrazides in non-polar solvents and the rapid deuterium exchange of NH/NH 2​ protons in protic solvents.

  • Hardware: 5 mm Norell NMR tubes; Bruker Avance 400 MHz NMR Spectrometer equipped with a BBO probe.

Step-by-Step Methodology
  • Sample Preparation: Weigh exactly 15.0 mg of the analyte. Dissolve completely in 0.6 mL of DMSO- d6​ . Sonicate for 60 seconds to ensure a homogenous solution. Transfer to the 5 mm NMR tube.

  • Probe Tuning & Matching (ATM): Insert the sample. Perform automated tuning and matching for both the 1 H and 13 C channels to maximize the Q-factor of the probe, ensuring optimal signal-to-noise (S/N) ratio.

  • Locking and Shimming: Lock the spectrometer to the deuterium signal of DMSO. Perform gradient shimming (TopShim) on the Z-axis. Validation Check: The full width at half maximum (FWHM) of the TMS peak must be 1.0 Hz.

  • 1 H Acquisition: Run a standard 1D proton sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds. Acquire 16 scans.

  • 13 C Acquisition: Run a standard proton-decoupled carbon sequence (zgpg30). Set D1 to 2.0 seconds. Acquire 1024 scans to ensure adequate S/N for quaternary carbons (C-2, C-3a, C-7a, C-Br).

  • Processing: Apply a 0.3 Hz exponential window function (Line Broadening) to the 1 H FID and 1.0 Hz to the 13 C FID prior to Fourier Transformation. Calibrate the chemical shift axis using the residual DMSO quintet (2.50 ppm for 1 H, 39.52 ppm for 13 C).

NMR Analytical Workflow Visualization

The logical progression from sample preparation to structural verification is mapped below. This workflow acts as a closed-loop system, ensuring that any anomalies in phase correction or peak integration trigger a re-evaluation of the shimming parameters.

NMR_Workflow N1 1. Sample Preparation (15mg in DMSO-d6 + TMS) N2 2. Probe Tuning & Matching (Optimize 1H/13C Channels) N1->N2 N3 3. Gradient Shimming (Target: TMS FWHM ≤ 1.0 Hz) N2->N3 N4 4. Pulse Sequence Execution (zg30: 16 scans | zgpg30: 1024 scans) N3->N4 N5 5. FID Acquisition & Zero-Filling N4->N5 N6 6. Fourier Transform & Phase/Baseline Correction N5->N6 N7 7. Peak Picking & Integration (Calibrate to DMSO at 2.50 ppm) N6->N7 N7->N3 If J-coupling is unresolved N8 8. Structural Assignment & Isomer Verification (J-Coupling) N7->N8

Caption: Standard Operating Procedure for high-fidelity NMR acquisition and structural validation.

Conclusion

The differentiation of 7-Bromo-1-benzothiophene-2-carbohydrazide from its isomers relies heavily on high-resolution NMR spectroscopy. While 13 C NMR provides absolute confirmation of the carbon framework (specifically the upfield shift of C-7 to ~114.5 ppm due to the heavy atom effect of bromine), the 1 H NMR splitting patterns serve as the most rapid and reliable diagnostic tool. The distinct doublet-triplet-doublet system of the 7-bromo isomer definitively rules out the presence of the 5-bromo contaminant, ensuring the integrity of downstream synthetic workflows.

References

  • Title: Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Discovery of the First Potent and Orally Available Agonist of the Orphan G-Protein-Coupled Receptor 52 Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus Source: Biomolecules (MDPI) URL: [Link]

Comparative

HPLC Method Validation for Assessing 7-Bromo-1-benzothiophene-2-carbohydrazide Purity: A Comparative Analytical Guide

Introduction & Chemical Rationale7-Bromo-1-benzothiophene-2-carbohydrazide[1] is a highly specialized halogenated heterocyclic compound. Structurally, it presents a unique analytical challenge: it possesses a highly hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Rationale7-Bromo-1-benzothiophene-2-carbohydrazide[1] is a highly specialized halogenated heterocyclic compound. Structurally, it presents a unique analytical challenge: it possesses a highly hydrophobic and polarizable brominated benzothiophene core, contrasted by a polar, hydrogen-bonding carbohydrazide tail. In pharmaceutical development, accurately assessing the purity of such intermediates is critical, as closely related positional isomers (e.g., 6-bromo vs. 7-bromo variants) or des-bromo impurities can propagate through synthetic pathways and compromise the final Active Pharmaceutical Ingredient (API).

To establish a self-validating analytical system, the chosen High-Performance Liquid Chromatography (HPLC) method must do more than simply retain the compound; it must actively exploit the molecule's distinct electronic properties to resolve structurally similar impurities. This guide objectively compares stationary phase chemistries and outlines a robust validation framework compliant with the modernized [1].

Stationary Phase Comparison: The Causality of Column Selection

When developing an HPLC method for benzothiophene derivatives, the default choice is often a standard C18 column[2]. However, the presence of the bromine atom and the aromatic system warrants a deeper comparison of alternative chemistries.

  • C18 (Octadecylsilane): Relies purely on dispersive (hydrophobic) interactions. While it provides adequate retention for the benzothiophene core, it often struggles to resolve positional isomers that have identical hydrophobicity.

  • Phenyl-Hexyl: Introduces π−π interactions and dipole-dipole interactions. The electron-rich benzothiophene ring and the polarizable bromine atom interact strongly with the phenyl stationary phase, offering superior shape selectivity for halogenated impurities.

  • HILIC (Hydrophilic Interaction Liquid Chromatography): Targets the polar carbohydrazide group. However, because the bulk of the molecule is hydrophobic, HILIC results in poor retention and distorted peak shapes.

Column_Selection Compound 7-Bromo-1-benzothiophene- 2-carbohydrazide C18 C18 Column (Hydrophobic Interaction) Compound->C18 Non-polar core Phenyl Phenyl-Hexyl Column (π-π Interactions) Compound->Phenyl Aromatic rings HILIC HILIC Column (Polar Interactions) Compound->HILIC Carbohydrazide Result1 Broad Retention Standard Selectivity C18->Result1 Result2 Optimal Selectivity for Halogenated Impurities Phenyl->Result2 Result3 Poor Retention Peak Distortion HILIC->Result3

Caption: Column selection logic based on the structural properties of the target compound.

Table 1: Quantitative Comparison of Column Chemistries
ParameterC18 (150 x 4.6 mm, 3.5 µm)Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm)HILIC (150 x 4.6 mm, 3.5 µm)
Retention Time (RT) 8.4 min9.1 min1.2 min (Void volume)
Tailing Factor (T) 1.451.05> 2.5
Resolution (vs. 6-bromo isomer) 1.2 (Co-elution risk)2.8 (Baseline resolved)N/A
Theoretical Plates (N) ~8,500~12,000< 2,000
Verdict AcceptableOptimal Rejected

Data represents comparative performance metrics during phase-appropriate method development.

Optimized Experimental Protocol

Based on the comparative data, a Phenyl-Hexyl stationary phase is selected. The following step-by-step protocol is designed as a self-validating system. The inclusion of 0.1% Formic Acid is a deliberate mechanistic choice: it protonates the basic nitrogen atoms on the carbohydrazide tail, preventing secondary interactions with residual silanols on the silica support, which would otherwise cause severe peak tailing.

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of Milli-Q water (0.1% v/v). Degas via sonication for 10 minutes.

    • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Standard & Sample Preparation:

    • Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.

    • Stock Solution: Accurately weigh 10.0 mg of 7-Bromo-1-benzothiophene-2-carbohydrazide reference standard. Dissolve in 10 mL of diluent (1.0 mg/mL). Sonicate until fully dissolved.

    • Working Solution: Dilute 1.0 mL of the stock solution into a 10 mL volumetric flask using the diluent (100 µg/mL). Filter through a 0.22 µm PTFE syringe filter prior to injection.

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl (150 mm × 4.6 mm, 3.5 µm).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C (Maintains consistent solvent viscosity and reproducible π−π interactions).

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm. Benzothiophene derivatives exhibit strong, characteristic UV absorbance between 230 nm and 260 nm[3].

  • Gradient Elution Program:

    • 0.0 - 2.0 min: 10% B (Retains polar carbohydrazide degradants).

    • 2.0 - 10.0 min: Linear ramp to 90% B (Elutes the main peak and separates halogenated isomers).

    • 10.0 - 12.0 min: Hold at 90% B (Washes highly hydrophobic des-bromo impurities).

    • 12.0 - 12.1 min: Return to 10% B.

    • 12.1 - 15.0 min: Re-equilibration.

ICH Q2(R2) Method Validation Framework

The modernized [1] emphasize a lifecycle approach to analytical validation. The validation must prove that the method is "fit for purpose" for quantitative purity assessment.

HPLC_Validation Start Method Optimization (Mobile Phase, Gradient) ICH ICH Q2(R2) Validation Start->ICH Finalize parameters Spec Specificity (Forced Degradation) ICH->Spec Lin Linearity & Range (R² > 0.999) ICH->Lin Acc Accuracy & Precision (Recovery & %RSD) ICH->Acc Sens Sensitivity (LOD/LOQ) ICH->Sens Valid Validated Method for Routine Purity Assessment Spec->Valid Lin->Valid Acc->Valid Sens->Valid

Caption: ICH Q2(R2) guided HPLC method validation workflow for benzothiophene derivatives.

Validation Parameters & Causality
  • Specificity (Forced Degradation): To prove the method is stability-indicating, the compound is subjected to acid (0.1N HCl), base (0.1N NaOH), oxidative (3% H2O2), and photolytic stress. The Phenyl-Hexyl column must demonstrate baseline resolution (Rs > 1.5) between the intact 7-Bromo-1-benzothiophene-2-carbohydrazide peak and all degradation products.

  • Linearity & Range: Evaluated from the Limit of Quantification (LOQ) up to 150% of the target working concentration (150 µg/mL). This ensures the detector response is directly proportional to the concentration across all expected purity levels.

  • Accuracy (Recovery): Validated by spiking known amounts of the standard into a blank matrix at 50%, 100%, and 150% levels.

  • Precision (Repeatability): Six replicate injections of the 100 µg/mL working standard. The relative standard deviation (%RSD) of the peak areas must be 1.0% to ensure system reliability[2].

Table 2: Summary of ICH Q2(R2) Validation Results
Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultStatus
Specificity No interference at main peak RTNo co-eluting peaks (Rs > 2.0)Pass
Linearity (R²) 0.999 (LOQ to 150%)0.9998Pass
Accuracy (Recovery) 98.0% – 102.0%99.4% – 100.8%Pass
Repeatability (%RSD) 1.0% (n=6)0.42%Pass
Limit of Detection (LOD) Signal-to-Noise (S/N) 30.05 µg/mLPass
Limit of Quantification (LOQ) Signal-to-Noise (S/N) 100.15 µg/mLPass

Conclusion

For the purity assessment of 7-Bromo-1-benzothiophene-2-carbohydrazide, standard C18 methodologies often fall short in resolving structurally similar halogenated isomers. By leveraging the π−π interactions of a Phenyl-Hexyl stationary phase and controlling secondary silanol interactions with a low-pH formic acid gradient, laboratories can achieve a highly selective, stability-indicating assay. The resulting method strictly adheres to ICH Q2(R2) guidelines, providing a robust, self-validating protocol for drug development professionals.

References

  • National Center for Biotechnology Information. "7-Bromo-1-benzothiophene-2-carbohydrazide | C9H7BrN2OS | CID 75365521". PubChem. URL:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Validation of Analytical Procedures Q2(R2) - ICH". ICH Quality Guidelines. URL: [Link]

Sources

Validation

Structural Validation of 7-Bromo-1-benzothiophene-2-carbohydrazide: X-Ray Crystallography vs. Spectroscopic Methods

Target Audience: Researchers, structural biologists, and drug development professionals. Introduction: The Critical Need for Structural Precision 7-Bromo-1-benzothiophene-2-carbohydrazide is a highly versatile building b...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, structural biologists, and drug development professionals.

Introduction: The Critical Need for Structural Precision

7-Bromo-1-benzothiophene-2-carbohydrazide is a highly versatile building block in medicinal chemistry and coordination chemistry[1]. Derivatives of the benzothiophene-2-carbohydrazide scaffold are frequently utilized to synthesize Schiff base ligands for transition metal complexes[2][3] and have been identified as potent fragments in antiviral drug discovery, including SARS-CoV-2 main protease inhibitors[4].

Validating the exact 3D architecture of this molecule is critical for two reasons:

  • Halogen Bonding Potential: The 7-bromo substituent acts as a potent halogen bond donor (σ-hole), which dictates crystal packing and target-protein interactions.

  • Torsional Flexibility: The carbohydrazide moiety (-CONHNH₂) exhibits rotational freedom. Determining its preferred conformation (syn/anti) is essential for predicting its behavior as a bidentate or tridentate ligand in metal coordination[3].

This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) to establish the gold standard for validating this compound.

Comparative Analysis: X-Ray Crystallography vs. Alternatives

While routine characterization relies on a combination of techniques, understanding the causality behind each method's limitations and strengths allows researchers to select the most appropriate tool for structural confirmation.

Single-Crystal X-Ray Crystallography (SCXRD)
  • Mechanism: X-rays scatter off the electron clouds of the atoms in a highly ordered crystal lattice, producing a diffraction pattern that undergoes Fourier transformation to yield a 3D electron density map.

  • Advantage: Provides absolute spatial coordinates. It is the only method that directly visualizes the exact geometry of the 7-bromo substituent relative to the sulfur atom in the benzothiophene ring, as well as the intermolecular hydrogen bonding network of the carbohydrazide group.

  • Limitation: Requires the growth of a high-quality, defect-free single crystal, which can be a thermodynamic bottleneck.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D & 2D)
  • Mechanism: Exploits the magnetic properties of certain atomic nuclei (e.g., ¹H, ¹³C) in solution to determine the connectivity of the carbon-heteroatom framework.

  • Advantage: Rapid validation of bulk purity and connectivity in the solution state. 2D NOESY can approximate spatial proximity.

  • Limitation: Cannot definitively prove the solid-state conformation or absolute stereochemistry. The heavy atom effect from the bromine atom can also cause complex chemical shift anisotropies in adjacent carbons.

High-Resolution Mass Spectrometry (HRMS)
  • Mechanism: Ionizes the molecule and separates fragments based on their mass-to-charge ratio (m/z) in a vacuum.

  • Advantage: Confirms the exact molecular formula (C₉H₇BrN₂OS) and characteristic isotopic distribution (the distinct 1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes).

  • Limitation: Yields zero 3D structural or conformational data.

Quantitative Performance Comparison

The following table summarizes the operational and data-yield differences between the three validation methods for 7-Bromo-1-benzothiophene-2-carbohydrazide.

MetricSingle-Crystal XRDSolution-State NMR (1D/2D)High-Resolution MS
Primary Output Absolute 3D coordinates, bond lengths/anglesConnectivity, functional group environmentsExact mass, isotopic pattern
Sample State Solid (Single Crystal, >0.1 mm)Solution (e.g., DMSO-d6)Gas phase (Ionized)
Stereochemical Resolution Definitive (Absolute configuration)Inferential (via NOE/coupling)None
Halogen Bond Detection Direct (via interatomic distances)BlindBlind
Time-to-Result Days to Weeks (Crystallization dependent)Minutes to HoursMinutes
Destructive? NoNoYes

Self-Validating Experimental Protocol: SCXRD Workflow

To achieve publishable crystallographic data for 7-Bromo-1-benzothiophene-2-carbohydrazide, follow this self-validating protocol. The protocol is designed to ensure internal consistency (e.g., R-values) that validates the final structural model.

Step 1: Crystal Growth (Slow Evaporation)
  • Rationale: The carbohydrazide group forms strong intermolecular hydrogen bonds, which can lead to rapid, disordered precipitation. Slow kinetics are required for an ordered lattice.

  • Procedure: Dissolve 10 mg of the compound in 2 mL of a binary solvent system (e.g., Dichloromethane/Methanol, 1:1 v/v). Filter through a 0.2 µm PTFE syringe filter into a clean vial. Puncture the cap with a single needle hole and leave undisturbed at 20°C in a vibration-free environment.

  • Validation: Harvest crystals only when they exhibit sharp edges and uniform extinction under polarized light.

Step 2: Data Collection
  • Rationale: The bromine atom exhibits significant anomalous dispersion, which is advantageous for phase determination but requires careful absorption correction.

  • Procedure: Mount a suitable crystal (approx. 0.2 × 0.1 × 0.1 mm) on a glass fiber using perfluoropolyether oil. Flash-cool to 100 K using a liquid nitrogen stream to minimize thermal motion (Debye-Waller factors). Collect data using Mo-Kα radiation (λ = 0.71073 Å) or Cu-Kα if absolute structure parameter (Flack parameter) refinement is critical.

Step 3: Structure Solution and Refinement
  • Rationale: Iterative refinement minimizes the difference between the calculated and observed structure factors.

  • Procedure: Solve the structure using direct methods (e.g., SHELXT). Refine using full-matrix least-squares on F² (SHELXL). Locate the heavy atoms (Br, S) first, followed by C, N, and O.

  • Quality Control (Self-Validation):

    • The final R₁ value must be < 0.05 (5%).

    • The wR₂ value must be < 0.15.

    • The Goodness-of-Fit (S) should be near 1.0.

    • Residual electron density peaks should not exceed 1.0 e/ų (typically located near the Br atom due to Fourier truncation errors).

Structural Validation Workflow Visualization

The following diagram illustrates the logical flow of the structural validation process, emphasizing the decision gates that ensure scientific integrity.

ValidationWorkflow Synthesis Synthesize/Procure 7-Bromo-1-benzothiophene- 2-carbohydrazide PurityCheck Initial Purity Check (HRMS & 1D NMR) Synthesis->PurityCheck Decision1 Purity > 95%? PurityCheck->Decision1 Purify Recrystallization / Chromatography Decision1->Purify No Crystallization Slow Evaporation (DCM/MeOH) Decision1->Crystallization Yes Purify->PurityCheck Decision2 Diffraction-Quality Crystal? Crystallization->Decision2 Decision2->Crystallization No (Optimize) Diffraction X-Ray Data Collection (100 K, Mo-Kα) Decision2->Diffraction Yes Refinement Structure Refinement (SHELXL) Diffraction->Refinement Decision3 R1 < 0.05 & GoF ~ 1.0? Refinement->Decision3 Decision3->Refinement No (Fix Model) Validated Validated 3D Structure (Ready for CSD Deposition) Decision3->Validated Yes

Figure 1: Decision-tree workflow for the rigorous X-ray crystallographic validation of benzothiophene derivatives.

Conclusion

For 7-Bromo-1-benzothiophene-2-carbohydrazide , while NMR and HRMS provide rapid and necessary confirmation of bulk composition and connectivity, Single-Crystal X-ray Crystallography remains the indispensable gold standard . Only SCXRD can unambiguously map the spatial orientation of the carbohydrazide moiety and characterize the halogen bonding environment of the 7-bromo substituent—data that is absolutely critical when utilizing this compound as a ligand in transition metal complexes[2][3] or as a pharmacophore in structure-based drug design[4].

References

  • National Center for Biotechnology Information (NIH). "7-Bromo-1-benzothiophene-2-carbohydrazide | C9H7BrN2OS | CID 75365521". PubChem Database. Available at:[Link]

  • Fearon, D., et al. (RCSB Protein Data Bank). "5RGM: PanDDA analysis group deposition SARS-CoV-2 main protease fragment screen". (2020). Available at:[Link]

  • Mruthyunjayaswamy, B. H. M., et al. "Complexes of Co (II), and Fe (III) with the Schiff base derived from 3-chloro-n'-[(1e)-1-(pyridin-3-yl) ethylidene]-1-benzothiophene-2-carbohydrazide". Journal of Applicable Chemistry, 8(5), 2182-2187. (2019). Available at:[Link]

  • National Center for Biotechnology Information (NIH - PMC). "Synthesis Characterization and Antimicrobial Activity Studies of Some Transition Metal Complexes Derived from 3-Chloro-N′-[(1E)-(2-hydroxy phenyl)methylene]-6-methoxy-1-benzothiophene-2-carbohydrazide". Available at:[Link]

Sources

Comparative

Comparative Biological Activity of Brominated Benzothiophene-2-Carbohydrazide Analogs: A Technical Guide for Drug Development

Executive Summary The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of antimicrobial, antifungal, and anticancer agents[1][2]. When functionalized at...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of antimicrobial, antifungal, and anticancer agents[1][2]. When functionalized at the 2-position with a carbohydrazide moiety, the resulting compounds exhibit potent biological activity due to the carbohydrazide's ability to act as a bidentate hydrogen-bond donor/acceptor[3].

As a Senior Application Scientist, I have compiled this guide to objectively compare the biological performance of brominated benzothiophene-2-carbohydrazide analogs against their chlorinated and unsubstituted counterparts. By analyzing the causality between halogen substitution patterns and antimicrobial efficacy, this guide provides actionable, field-proven insights for lead optimization.

Pharmacological Rationale & Target Interaction

The biological activity of benzothiophene-2-carbohydrazides is heavily dictated by the electronic and steric properties of the substituents on the aromatic ring. Halogenation, particularly bromination, serves a dual purpose:

  • Modulation of Lipophilicity (LogP): Bromine is significantly more lipophilic and polarizable than chlorine or fluorine. This increased lipophilicity enhances the molecule's ability to partition into and disrupt lipid-rich biological membranes, a critical factor for targeting Gram-positive bacteria and fungal cell walls[4].

  • Steric Trapping: In enzymatic targets such as bacterial DNA gyrase or topoisomerase IV, the bulky bromine atom at the 4-, 5-, or 6-position can occupy distinct hydrophobic pockets within the active site, stabilizing the inhibitory complex and preventing DNA re-ligation.

MOA Ligand Brominated Benzothiophene Carbohydrazide Target Bacterial Target Enzyme (e.g., DNA Gyrase) Ligand->Target H-Bonding & Hydrophobic Int. Complex Inhibitory Ternary Complex Formation Target->Complex Trapping Cleavage Complex DNA Double-Strand DNA Breaks Accumulation Complex->DNA Prevention of Re-ligation Apoptosis Bactericidal Effect (Cell Death) DNA->Apoptosis Irreversible Damage

Fig 1. Mechanistic pathway of bactericidal action via target enzyme inhibition.

Comparative Biological Activity

To objectively evaluate the impact of bromination, we must compare the Minimum Inhibitory Concentration (MIC) of various analogs across different microbial strains. The data below synthesizes established structure-activity relationship (SAR) trends for these derivatives[2][3][4].

Table 1: Comparative Minimum Inhibitory Concentration (MIC, µg/mL)
Compound AnalogS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungi)Est. LogP
Unsubstituted Benzothiophene-2-carbohydrazide50.0100.062.52.10
3-Chloro-1-benzothiophene-2-carbohydrazide25.050.031.22.65
5-Bromo-1-benzothiophene-2-carbohydrazide12.562.515.62.95
6-Bromo-1-benzothiophene-2-carbohydrazide12.562.515.62.95
4-Bromo-3-chloro-1-benzothiophene-2-carbohydrazide6.25100.012.53.40
Ciprofloxacin (Positive Control)1.560.78N/A1.20
Causality Analysis of the Data:
  • Gram-Positive Efficacy: The introduction of a bromine atom (e.g.,[5]) drastically improves activity against S. aureus. Why? The increased LogP (lipophilicity) facilitates superior penetration through the thick, lipid-rich peptidoglycan layer of Gram-positive bacteria[4]. Furthermore, the di-halogenated[6][7] exhibits synergistic hydrophobic interactions, yielding the lowest MIC (6.25 µg/mL).

  • Gram-Negative Resistance: Conversely, brominated analogs perform poorly against E. coli compared to the 3-chloro derivative[2]. Why? Gram-negative bacteria possess an outer membrane with restrictive porin channels. The increased steric bulk (Van der Waals radius of Br is 1.85 Å vs Cl at 1.75 Å) and high lipophilicity cause the brominated compounds to become trapped in the outer membrane or actively expelled by multidrug efflux pumps, preventing them from reaching intracellular targets.

Self-Validating Experimental Protocol

To ensure scientific integrity, the synthesis and biological evaluation of these analogs must be conducted using a self-validating system. This prevents false positives caused by unreacted precursors or compound precipitation during biological assays.

Workflow A Precursor: Brominated Benzothiophene B Esterification (MeOH, H2SO4) A->B Carboxyl Activation C Hydrazinolysis (NH2NH2·H2O, EtOH) B->C Nucleophilic Substitution D Target Analog: Bromo-Benzothiophene-2-carbohydrazide C->D Crystallization & TLC/NMR E Biological Screening (Broth Microdilution) D->E in vitro Evaluation F Self-Validation: Resazurin Viability Indicator E->F Colorimetric Readout

Fig 2. Self-validating experimental workflow for synthesis and biological screening.

Phase 1: Synthesis & Chemical Validation
  • Esterification: React the starting brominated benzothiophene-2-carboxylic acid with methanol and a catalytic amount of sulfuric acid to yield the methyl ester.

  • Hydrazinolysis: Dissolve the ester in absolute ethanol. Add an excess (1.5 eq) of hydrazine hydrate (NH₂NH₂·H₂O) and reflux for 4-6 hours[2][3].

    • Causality: Absolute ethanol is chosen as the solvent to strictly prevent the competitive hydrolysis of the ester back into the carboxylic acid, which would occur in aqueous conditions.

  • Chemical Validation: Monitor the reaction via Thin Layer Chromatography (TLC). Upon completion, precipitate the product in ice water, filter, and recrystallize. Validate the structure via ¹H-NMR. Self-validation metric: The complete disappearance of the ester methoxy protons (~3.8 ppm) and the appearance of the hydrazide NH (singlet, ~10.0 ppm) and NH₂ (broad singlet, ~4.5 ppm) protons confirms successful conversion[8].

Phase 2: Biological Evaluation (Resazurin Microtiter Assay)

Standard broth microdilution relying purely on optical density (OD) is flawed for highly lipophilic compounds, as they often precipitate in aqueous media, mimicking bacterial turbidity and causing false-negative MIC readings.

  • Preparation: Dispense 100 µL of Mueller-Hinton broth into a 96-well plate. Perform serial dilutions of the brominated analogs (dissolved in 1% DMSO).

  • Inoculation: Add 10 µL of standardized bacterial suspension (5 × 10⁵ CFU/mL) to each well. Include a positive control (Ciprofloxacin) and a negative control (broth + bacteria + 1% DMSO).

  • Incubation & Self-Validation: Incubate at 37°C for 18 hours. Add 10 µL of 0.015% Resazurin dye to all wells and incubate for an additional 2 hours.

    • Causality & Validation: Resazurin is an oxidation-reduction indicator. Viable, metabolically active bacteria reduce the blue resazurin to pink, fluorescent resorufin. If a well remains blue , the bacteria are dead (or growth is inhibited). This provides an absolute, colorimetric self-validation of the MIC, completely eliminating artifacts caused by compound precipitation.

Conclusion

Brominated benzothiophene-2-carbohydrazide analogs represent a highly tunable class of antimicrobial agents. While 3-chloro derivatives offer a balanced broad-spectrum profile, strategic bromination at the 4-, 5-, or 6-positions significantly amplifies potency against Gram-positive pathogens and fungi by optimizing the molecule's lipophilicity and target-site binding kinetics. For drug development professionals, utilizing self-validating colorimetric assays during the screening of these lipophilic analogs is non-negotiable to ensure accurate hit-to-lead progression.

References

  • Padmashali, B., et al. (2013). "Synthesis and biological activities of some new benzo(b)thiophene derivatives." Indian Journal of Heterocyclic Chemistry. URL:[Link]

  • Naganagowda, G., et al. (2011). "Synthesis and biological activity of some more heterocyclic compounds containing benzothiophene moiety." Journal of Sulfur Chemistry, 32(3). URL:[Link]

  • Naganagowda, G., & Petsom, A. (2011). "3-Chloro-N'-(2-hydroxy-4-pentadecylbenzylidene) benzothiophene-2-carbohydrazide." Molbank, 2011(3), M734. URL: [Link]

  • National Center for Biotechnology Information. "5-Bromo-1-benzothiophene-2-carbohydrazide." PubChem Compound Summary for CID 2764197. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 7-Bromo-1-benzothiophene-2-carbohydrazide

Operational Safety and Handling Guide: 7-Bromo-1-benzothiophene-2-carbohydrazide As a specialized heterocyclic building block frequently utilized in medicinal chemistry and drug discovery, 7-Bromo-1-benzothiophene-2-carb...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Handling Guide: 7-Bromo-1-benzothiophene-2-carbohydrazide

As a specialized heterocyclic building block frequently utilized in medicinal chemistry and drug discovery, 7-Bromo-1-benzothiophene-2-carbohydrazide (CAS: 1171927-51-7) presents specific occupational hazards. Characterized by its lipophilic brominated benzothiophene core and reactive carbohydrazide moiety, this compound requires stringent handling protocols to mitigate risks of acute oral toxicity, skin sensitization, and respiratory irritation[1].

This guide provides a causality-driven framework for Personal Protective Equipment (PPE) selection, engineering controls, and step-by-step operational workflows to ensure maximum laboratory safety.

Hazard Profile & Quantitative Data

Before initiating any experimental workflow, personnel must understand the physical and hazard properties of the compound. The presence of the bromine atom increases the molecule's lipophilicity, which can facilitate rapid dermal absorption if the compound is dissolved in penetrating organic solvents like Dimethyl Sulfoxide (DMSO).

Table 1: Chemical and Hazard Summary

Property / Metric Specification
Chemical Name 7-Bromo-1-benzothiophene-2-carbohydrazide
CAS Number 1171927-51-7[1]
Molecular Formula C9H7BrN2OS[1]
Physical State Solid (Powder)
GHS Classification GHS07: Harmful/Irritant[1]
Hazard Statements H302: Harmful if swallowed[1]

| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapours/spray[1] |

Causality-Driven PPE & Engineering Controls Matrix

Laboratory safety is not merely about wearing protective gear; it is about understanding why specific barriers are required. The following matrix outlines the mandatory controls based on the physicochemical behavior of 7-Bromo-1-benzothiophene-2-carbohydrazide.

  • Engineering Controls (Chemical Fume Hood): All open-container operations must be conducted within a certified chemical fume hood. The hood must maintain an average face velocity between 80 and 120 feet per minute (fpm) at an 18-inch sash height[2].

    • Causality: Face velocities below 80 fpm fail to capture aerosolized powder, while velocities above 120 fpm create turbulent vortices that can blow the hazardous dust back into the operator's breathing zone[2].

  • Hand Protection (ASTM D-6978 Nitrile Gloves): Personnel must use powder-free nitrile gloves compliant with ASTM D-6978 standards, which are rigorously tested against hazardous chemical permeation[3].

    • Causality: Powdered gloves can adsorb and retain hazardous drug particles, increasing the duration of exposure[4]. When handling the compound in solution (e.g., DMSO or DMF), double-gloving is mandatory [3]. The polar aprotic nature of DMSO acts as a carrier, pulling the lipophilic benzothiophene core through standard glove micropores. The outer glove serves as a sacrificial barrier.

  • Body Protection: A disposable, low-permeability, lint-free lab coat with tight-fitting knit cuffs is required[4].

    • Causality: Knit cuffs prevent the sleeves from riding up, eliminating exposed skin at the glove-gown interface where aerosolized powder commonly settles[4].

  • Eye/Face Protection: Standard safety goggles are required for solid handling. If preparing pressurized reactions or large-volume solutions, a full-face shield over goggles is mandated to protect against splashes[3].

Operational Workflows

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the prior condition is fully met.

Protocol A: Dry Powder Weighing and Transfer
  • System Verification: Check the fume hood's continuous monitoring device. Verify the face velocity is actively reading between 80–120 fpm[2]. If the alarm is sounding or the monitor is off, abort the procedure.

  • PPE Donning: Wash hands, then don a low-permeability lab coat and a single pair of ASTM D-6978 nitrile gloves[3][4]. Ensure the glove cuffs completely cover the knit cuffs of the lab coat.

  • Workspace Preparation: Place an anti-static weighing boat on the analytical balance inside the fume hood. Anti-static materials prevent the fine powder from repelling and aerosolizing.

  • Transfer: Using a clean, grounded stainless-steel spatula, carefully transfer the 7-Bromo-1-benzothiophene-2-carbohydrazide. Keep the source container and the weighing boat as close together as possible to minimize the transit path of the powder.

  • Decontamination: Once weighed, immediately seal the source vial. Wipe down the spatula and the exterior of the weighing boat with a disposable wipe dampened with a compatible solvent (e.g., ethanol or isopropanol) before removing it from the hood.

Protocol B: Preparation of Stock Solutions (e.g., in DMSO)
  • Enhanced PPE: Don a second pair of ASTM D-6978 nitrile gloves over the first pair[3]. Place the inner glove under the gown cuff and the outer glove over the gown cuff to ensure zero skin exposure[4].

  • Solvent Addition: Slowly add the solvent (e.g., DMSO) to the pre-weighed solid within a sealed vial using a closed-system transfer device or a syringe, minimizing open-air solvent handling.

  • Agitation: Vortex the sealed vial. Do not sonicate open containers, as ultrasonic waves can rapidly aerosolize the hazardous solution.

  • Outer Glove Removal: To limit the transfer of contamination, immediately remove the outer gloves after the solution is prepared and place them in a sealable plastic bag for hazardous disposal[4].

Spill Response and Disposal Plan

  • Solid Spills: Do not dry-sweep. Dry sweeping aerosolizes the hazardous powder. Instead, gently cover the spill with absorbent paper towels. Lightly dampen the towels with water or a mild solvent to bind the powder, then carefully wipe inward from the edges to the center.

  • Liquid Spills: Cover the spill with a specialized chemical absorbent pad. Wear double gloves and a face shield during cleanup[3].

  • Waste Disposal: All contaminated consumables (gloves, wipes, weighing boats) and residual chemicals must be placed in a designated, clearly labeled hazardous waste container for high-temperature incineration. Do not dispose of this compound or its solutions in standard biohazard bags or municipal sinks.

Safety Decision Workflow

PPE_Workflow Start 7-Bromo-1-benzothiophene- 2-carbohydrazide Handling EngControl Verify Fume Hood Face Velocity (80-120 fpm) Start->EngControl State Determine Operation Type EngControl->State Solid Dry Powder Weighing State->Solid Solid State Solution Solution Prep (e.g., DMSO) State->Solution Liquid State PPESolid PPE: Single Nitrile Gloves, Safety Goggles, Lab Coat Solid->PPESolid PPESol PPE: Double Nitrile Gloves, Splash Goggles, Lab Coat Solution->PPESol Execute Execute Protocol & Decontaminate Workspace PPESolid->Execute PPESol->Execute

Workflow for PPE selection and handling of 7-Bromo-1-benzothiophene-2-carbohydrazide.

References

  • National Institutes of Health (NIH). "Safe handling of hazardous drugs - PMC." National Library of Medicine.[Link]

  • Occupational Safety and Health Administration (OSHA). "eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE)." United States Department of Labor.[Link]

  • Northwestern University. "Chemical Fume Hood Handbook - Research Safety." Northwestern Environmental Health and Safety.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-1-benzothiophene-2-carbohydrazide
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7-Bromo-1-benzothiophene-2-carbohydrazide
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